molecular formula C7H6FNO3 B591663 (3-Fluoro-2-nitrophenyl)methanol CAS No. 1214323-11-1

(3-Fluoro-2-nitrophenyl)methanol

Cat. No.: B591663
CAS No.: 1214323-11-1
M. Wt: 171.127
InChI Key: MMKNOYTVACESCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-2-nitrophenyl)methanol is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. The simultaneous presence of fluoro and nitro substituents on the benzyl alcohol core structure makes it a versatile intermediate for constructing more complex molecules. These compounds are often explored for their potential biological activities. For instance, research into novel therapeutic agents, such as SARS-CoV-2 Mac1 inhibitors, has utilized similar fluorinated nitrophenyl scaffolds as critical intermediates in the synthesis of lead compounds . Furthermore, heterocyclic frameworks, which are prevalent in over 85% of FDA-approved pharmaceuticals, frequently rely on specialized building blocks like this for their synthesis, particularly in the development of targeted cancer treatments . The specific stereoelectronic properties conferred by its functional groups allow researchers to use this compound in structural diversification, aiming to optimize interactions with biological targets and improve drug-like properties. This compound is intended for research applications in laboratory settings only.

Properties

IUPAC Name

(3-fluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNOYTVACESCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-2-nitrophenyl)methanol (CAS Number: 1214323-11-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including detailed experimental protocols and specific biological applications for (3-Fluoro-2-nitrophenyl)methanol, is limited. This guide provides a comprehensive overview based on available information for the compound and its structural isomers, supplemented with established chemical principles. The experimental protocols and spectroscopic data interpretations are based on analogous chemical transformations and spectral analyses of similar molecules.

Introduction

This compound is a fluorinated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, comprising a hydroxymethyl group, a fluorine atom, and a nitro group on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the nitro group is a precursor to an amino group, which is crucial for the synthesis of various heterocyclic systems, including benzimidazoles, known scaffolds for kinase inhibitors. This guide provides a detailed overview of its chemical properties, a plausible synthetic route, comprehensive (predicted and comparative) spectroscopic analysis, and its potential applications in drug discovery.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its basic properties, with some values predicted based on structurally related compounds.

PropertyValueSource/Method
CAS Number 1214323-11-1-
Molecular Formula C₇H₆FNO₃-
Molecular Weight 171.13 g/mol -
Appearance Predicted to be a solid at room temperatureComparative Analysis
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSOGeneral Chemical Principles

Synthesis

This protocol is based on the general procedure for the reduction of aromatic aldehydes to their corresponding alcohols using sodium borohydride.

Materials:

  • 3-Fluoro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-fluoro-2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol or THF (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: Based on similar reductions, the expected yield is typically in the range of 85-95%.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 3-Fluoro-2-nitrobenzaldehyde B 1. NaBH₄, MeOH or THF 2. 0 °C to Room Temperature A->B Reduction C This compound B->C

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted and Comparative)

Detailed spectroscopic data for this compound is not publicly available. The following tables provide predicted values based on the analysis of its isomers and general spectroscopic principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂OH~4.8s-
Aromatic-H (ortho to NO₂)~7.6 - 7.8m-
Aromatic-H (para to NO₂)~7.4 - 7.6m-
Aromatic-H (meta to NO₂)~7.2 - 7.4m-
-OHBroad singlet, variables-

Note: The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the fluoro, nitro, and hydroxymethyl groups. The -OH proton signal is often broad and its chemical shift is dependent on concentration and solvent.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂OH~60-65
C-F~155-160 (d, ¹JCF ≈ 240-250 Hz)
C-NO₂~145-150
Aromatic C-H~115-135
Quaternary Aromatic C~120-140

Note: The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200-3500Broad, Strong
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Medium
N-O Stretch (nitro, asym)1520-1560Strong
N-O Stretch (nitro, sym)1340-1380Strong
C-O Stretch (alcohol)1000-1260Strong
C-F Stretch1000-1400Strong
IonPredicted m/zInterpretation
[M]⁺171Molecular ion
[M-H₂O]⁺153Loss of water
[M-NO₂]⁺125Loss of the nitro group
[M-CH₂OH]⁺140Loss of the hydroxymethyl group

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. The ortho-relationship of the nitro and hydroxymethyl groups, after conversion of the nitro to an amino group, provides a scaffold for the synthesis of various heterocyclic systems.

The primary application of this compound is likely as a precursor to 2-substituted-4-fluorobenzimidazoles. The synthesis involves the reduction of the nitro group to an amine, followed by cyclization with an aldehyde or carboxylic acid derivative.

Synthetic Workflow for Benzimidazole Formation

G cluster_start Starting Material cluster_reduction Reduction cluster_cyclization Cyclization with R-CHO A This compound B (2-Amino-3-fluorophenyl)methanol A->B e.g., H₂, Pd/C C 2-Substituted-4-fluorobenzimidazole B->C e.g., NaHSO₃

Caption: Synthetic utility in benzimidazole synthesis.

Many kinase inhibitors feature a benzimidazole core, which can mimic the purine ring of ATP and interact with the hinge region of the kinase active site. The fluorine atom at the 4-position of the benzimidazole can form favorable interactions within the active site, enhancing binding affinity and selectivity.

Hypothetical Kinase Signaling Pathway Targeted by a Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Benzimidazole-based Kinase Inhibitor (Derived from title compound) Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: Potential targeting of the MAPK/ERK pathway.

Safety Information

Based on related compounds, this compound should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a promising, albeit not extensively studied, chemical intermediate. Its structural features make it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly benzimidazoles, which are key scaffolds in the development of kinase inhibitors for therapeutic applications. Further research into its synthesis, characterization, and application is warranted to fully explore its potential in drug discovery and organic synthesis.

Technical Guide: Physicochemical Properties of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of (3-Fluoro-2-nitrophenyl)methanol, a valuable building block in organic synthesis and medicinal chemistry. The information is presented to support research and development activities where this compound is utilized.

Core Physicochemical Data

This compound, identified by the CAS number 1214323-11-1, is a nitrobenzene derivative with the molecular formula C₇H₆FNO₃.[1][2][3] Its molecular weight is approximately 171.13 g/mol .[2] The compound is typically available as a solid with purity levels reported to be between 95% and 98%.[2][3] For optimal stability, it should be stored at room temperature in a dry, sealed container.

A summary of the key physical properties is provided in the table below. It is important to note that some of these values are predicted and may vary slightly based on experimental conditions and the purity of the sample.

PropertyValueSource
CAS Number 1214323-11-1[1][2][3][4][5]
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [2]
Boiling Point 295.1 ± 25.0 °C at 760 mmHg[1]
Density 1.434 ± 0.06 g/cm³ (at 20°C)[1]
Flash Point 132.3 ± 23.2 °C[1]
Refractive Index 1.572[1]
Physical Form Solid
Purity 95% - 98%[2][3]
Storage Room Temperature, Sealed in Dry Conditions
Solubility Qualitative data suggests some level of solubility.[6]

Experimental Protocols

General Synthesis of a Fluoronitrobenzyl Alcohol Derivative

While a specific protocol for the synthesis of this compound was not found, a representative procedure for a similar compound, (2-Fluoro-3-nitrophenyl)methanol, involves the reduction of the corresponding benzoic acid methyl ester. This can be adapted for the synthesis of the target compound.

Example Protocol:

  • Dissolve the starting material, methyl 3-fluoro-2-nitrobenzoate, in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) solution, to the cooled mixture.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using a suitable technique, such as column chromatography on silica gel, to obtain pure this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a melting point apparatus.

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

For a solid compound, the boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

  • A small amount of the substance is placed in a distillation flask.

  • The flask is heated, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer.

  • This temperature is the boiling point of the substance at that pressure.

Determination of Density

The density of a solid can be determined by various methods, including the displacement method.

  • Weigh a sample of the solid.

  • Measure the volume of the sample. For an irregularly shaped solid, this can be done by measuring the volume of a liquid it displaces.

  • Density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of a compound in various solvents can be determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature.

  • The mixture is stirred or agitated until no more solid dissolves.

  • The concentration of the dissolved solid in the saturated solution is then determined, often by spectroscopic methods or by evaporating the solvent and weighing the residue.

  • This process can be repeated with a range of different solvents to create a solubility profile.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_final Final Product start Starting Materials (e.g., 3-Fluoro-2-nitrobenzoic acid) reaction Chemical Reaction (e.g., Reduction) start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp density Density Measurement purification->density solubility Solubility Profiling purification->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy final_product Pure this compound spectroscopy->final_product

References

(3-Fluoro-2-nitrophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (3-Fluoro-2-nitrophenyl)methanol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This document provides key molecular information for this compound.

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis.

PropertyValue
Molecular Formula C7H6FNO3[1][2]
Molecular Weight 171.13 g/mol [1][3][4]
Exact Mass 171.03317122 Da

References

Technical Guide: Solubility of (3-Fluoro-2-nitrophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (3-Fluoro-2-nitrophenyl)methanol in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for determining solubility. Furthermore, it presents qualitative solubility information for structurally related compounds to offer a comparative context for researchers. The guide details a standard experimental protocol for solubility measurement and includes a workflow diagram to visually represent the process, aiming to equip researchers with the necessary information to conduct their own solubility assessments.

Introduction

This compound is an organic compound of interest in various research and development sectors, particularly in pharmaceutical and chemical synthesis. Understanding its solubility in different organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. Solubility dictates the choice of reaction media, crystallization solvents, and formulation vehicles.

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This guide, therefore, focuses on providing the foundational knowledge and experimental procedures required to determine its solubility.

Solubility of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the solubility characteristics of compounds with structural similarities to this compound, such as benzyl alcohol, 4-fluorobenzyl alcohol, and 4-nitrobenzyl alcohol. These compounds share key functional groups, and their behavior in various solvents can offer initial insights into the potential solubility profile of this compound. It is a general principle in organic chemistry that "like dissolves like," meaning that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1]

Compound NameStructureRelevant Functional GroupsReported Solubility in Organic Solvents
Benzyl AlcoholC₆H₅CH₂OHPhenyl, HydroxylMiscible with alcohols and diethyl ether.[2]
4-Fluorobenzyl AlcoholFC₆H₄CH₂OHPhenyl, Fluoro, HydroxylSlightly soluble in water.[3] Serves as a solvent and reagent in organic synthesis, facilitating reactions that require a polar protic solvent.[4]
4-Nitrobenzyl AlcoholO₂NC₆H₄CH₂OHPhenyl, Nitro, HydroxylGood solubility in organic solvents such as ethanol and ether.[5] Soluble in water (2 mg/ml at 20°C).[6][7][8]

Disclaimer: The data in this table is for structurally related compounds and should be used for estimation purposes only. Experimental determination is required for precise solubility values of this compound.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

3.1. Materials and Equipment

  • This compound (solid)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Solvent: Use high-purity organic solvents.

  • Addition of Solute: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Add a known volume of the selected organic solvent to the vial.

  • Shaking: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled, as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Solubility Determination.

Conclusion

References

Spectroscopic Profile of (3-Fluoro-2-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (3-Fluoro-2-nitrophenyl)methanol (CAS No. 1214323-11-1). Due to the limited availability of publicly accessible, experimentally derived spectra for this specific molecule, this document presents a predictive analysis based on data from structurally related isomers and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1214323-11-1[1][2]

  • Molecular Formula: C₇H₆FNO₃[1]

  • Molecular Weight: 171.13 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its isomers, such as (2-Fluoro-3-nitrophenyl)methanol[3], and general spectroscopic data for related functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8m1HAromatic CH
~ 7.3 - 7.5m2HAromatic CH
~ 4.9s2H-CH₂OH
~ 3.5 - 4.5br s1H-OH

Prediction based on comparative data for (2-Fluoro-3-nitrophenyl)methanol (CDCl₃): δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)[3].

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 158 - 162 (d)C-F
~ 148 - 152C-NO₂
~ 130 - 140Aromatic C-CH₂OH
~ 120 - 130Aromatic CH
~ 115 - 125 (d)Aromatic CH
~ 60 - 65-CH₂OH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3200 - 3600 (broad)O-H stretch (alcohol)
3000 - 3100C-H stretch (aromatic)
2850 - 2960C-H stretch (aliphatic)
1520 - 1560N-O asymmetric stretch (nitro)
1340 - 1380N-O symmetric stretch (nitro)
1000 - 1400C-F stretch
1000 - 1300C-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
171[M]⁺ (Molecular Ion)
154[M - OH]⁺
141[M - NO]⁺
125[M - NO₂]⁺
123[M - H₂O - F]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Acquisition:

    • EI-MS: Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam.

    • ESI-MS: Infuse the sample solution into the ESI source.

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report

References

commercial suppliers of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Fluoro-2-nitrophenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound, with CAS Number 1214323-11-1, is a fluorinated nitroaromatic compound.[1] Its structural features, including a fluorine atom, a nitro group, and a hydroxymethyl group, make it a valuable building block in organic synthesis. Specifically, it serves as a key intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1] The presence and relative positions of these functional groups allow for a variety of chemical transformations, making it a versatile reagent for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, synthetic methodologies, and applications of this compound for professionals in research and drug development.

Commercial Suppliers

A number of chemical suppliers offer this compound, typically for research and development purposes. The available purities and quantities vary among suppliers.

SupplierPurityQuantityCAS NumberReference
BLD PharmResearch GradeInquire1214323-11-1[2]
Chemical Technology Co., LTD≥99%Inquire1214323-11-1[1]
Santa Cruz BiotechnologyResearch GradeInquire503315-74-0 (Isomer)[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its isomers.

PropertyValueReference
Molecular Formula C₇H₆FNO₃[1][3]
Molecular Weight 171.13 g/mol [3]
CAS Number 1214323-11-1[1]
Appearance White to off-white solid
Storage Store in a cool, dry place.[1]

Synthesis and Experimental Protocols

General Protocol for the Synthesis of a Fluoronitrobenzyl Alcohol via Ester Reduction:

Materials:

  • Methyl 2-fluoro-3-nitrobenzoate (or the corresponding precursor for the desired isomer)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Toluene, anhydrous

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Saturated brine (NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of the starting ester (e.g., methyl 2-fluoro-3-nitrobenzoate, 1.0 equivalent) in anhydrous toluene is prepared in a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask.

  • Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of DIBAL-H (typically 2.5 to 3.0 equivalents) is added dropwise to the cooled ester solution. The temperature should be carefully maintained below -70 °C during the addition.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for a specified time (e.g., 30 minutes), followed by warming to 0 °C for another period (e.g., 30 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. This is done at a low temperature to control the exothermic reaction.

  • Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with saturated brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude alcohol can be purified by column chromatography on silica gel if necessary.

Applications in Research and Drug Development

This compound and related substituted fluorophenyl methanol compounds are recognized as important intermediates in the synthesis of pharmaceutically active molecules.[1]

Antiviral Agents

Substituted 3-fluorophenyl methanol compounds have been investigated for their potential as antiviral drugs. A patent discloses their application in preparing medicines for the prevention and treatment of cytomegalovirus (CMV) infections.[4] The disclosed compounds are reported to have significantly strengthened effectiveness and improved safety performance compared to existing treatments like ganciclovir.[4]

Anticancer and Antioxidant Agents

The nitrophenyl moiety is a structural feature found in various compounds with demonstrated biological activities. Research on other nitrophenyl-containing heterocyclic compounds has shown their potential as anticancer and antioxidant agents.[5] While direct evidence for this compound is limited, its role as a precursor allows for its incorporation into larger molecules designed to target cancer-related pathways or to possess antioxidant properties.

Kinase Inhibitors

The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. Although this compound is not a kinase inhibitor itself, it serves as a valuable starting material for the synthesis of more complex molecules that can exhibit such activity. The strategic placement of the fluoro and nitro groups can influence the electronic properties and binding interactions of the final drug candidate with the target kinase.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a fluoronitrobenzyl alcohol from its corresponding ester, as described in the experimental protocol section.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification start Dissolve Ester in Toluene cool Cool to -78 °C start->cool Inert Atmosphere add_dibal Add DIBAL-H Solution cool->add_dibal Dropwise react Stir at -78 °C then 0 °C add_dibal->react quench Quench with Methanol & Rochelle's Salt react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end Final Product purify->end Final Product: This compound

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Discovery Workflow

This diagram illustrates the logical relationship of how a chemical intermediate like this compound is utilized in a typical drug discovery pipeline.

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start This compound synthesis Multi-step Synthesis & Library Generation start->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical end New Drug Candidate clinical->end

Caption: Role of an intermediate in the drug discovery process.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of antiviral and potentially other therapeutic agents makes it a compound of high interest to medicinal chemists and researchers. This guide has provided a summary of its commercial availability, physicochemical properties, a general synthetic approach, and its applications, aiming to support the ongoing efforts in the development of new and improved pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of (3-Fluoro-2-nitrophenyl)methanol from 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Fluoro-2-nitrophenyl)methanol, a valuable building block in medicinal chemistry and drug development, starting from 3-fluoro-2-nitrotoluene. Due to the absence of a direct, one-step conversion method in the reviewed literature, this document outlines two plausible multi-step synthetic pathways: an Oxidation-Reduction Pathway and a Bromination-Hydrolysis Pathway .

This guide furnishes detailed experimental protocols adapted from established methodologies for analogous transformations, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic routes and experimental workflows to aid in comprehension and practical implementation.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound from 3-fluoro-2-nitrotoluene.

Oxidation-Reduction Pathway

This pathway involves the initial oxidation of the methyl group of 3-fluoro-2-nitrotoluene to an aldehyde, followed by the selective reduction of the aldehyde to the corresponding benzyl alcohol.

start 3-Fluoro-2-nitrotoluene intermediate 3-Fluoro-2-nitrobenzaldehyde start->intermediate Oxidation end This compound intermediate->end Reduction start 3-Fluoro-2-nitrotoluene intermediate 3-Fluoro-2-nitrobenzyl bromide start->intermediate Benzylic Bromination end This compound intermediate->end Hydrolysis cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up and Isolation A Dissolve 3-fluoro-2-nitrotoluene in acetic anhydride and acetic acid B Cool to 0-5 °C A->B C Slowly add concentrated H2SO4 B->C D Add CrO3 portion-wise, maintaining T < 10 °C C->D E Stir at 5-10 °C for 3-5 hours D->E F Pour onto ice-water E->F G Extract with an organic solvent (e.g., dichloromethane) F->G H Wash, dry, and concentrate G->H I Purify via chromatography H->I cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Isolation A Dissolve 3-fluoro-2-nitrobenzaldehyde in ethanol or methanol B Cool to 0-5 °C A->B C Add NaBH4 portion-wise B->C D Stir at room temperature C->D E Quench with dilute HCl D->E F Extract with ethyl acetate E->F G Wash, dry, and concentrate F->G H Purify by recrystallization or chromatography G->H

An In-depth Technical Guide to (3-Fluoro-2-nitrophenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-2-nitrophenyl)methanol is a fluorinated nitroaromatic compound with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents. The presence of the fluoro and nitro functional groups on the phenyl ring provides versatile handles for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthetic pathway with a detailed, generalized experimental protocol, and a discussion of its potential applications in drug development. Due to the limited publicly available data on the specific discovery and history of this compound, this guide focuses on the practical aspects of its synthesis and its role as a versatile chemical intermediate.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the nitro group serves as a versatile precursor for the introduction of an amino group, which is a common pharmacophore in many drug classes. This compound, possessing both of these critical functional groups, is therefore a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its structural isomers, such as (2-Fluoro-3-nitrophenyl)methanol and (4-Fluoro-3-nitrophenyl)methanol, have also found utility in various synthetic applications. This guide will focus specifically on the 3-fluoro-2-nitro isomer.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 1214323-11-1
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [2]
Appearance White to off-white solid (typical)
Purity ≥98% (typical)[2][3]
Application Pharmaceutical intermediate[1]

Proposed Synthesis Pathway and Experimental Protocol

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reduction Reaction cluster_workup Workup and Purification cluster_product Final Product 3-Fluoro-2-nitrobenzoic_acid 3-Fluoro-2-nitrobenzoic Acid Reaction_Vessel Reaction Vessel (Inert Atmosphere) 3-Fluoro-2-nitrobenzoic_acid->Reaction_Vessel Quenching Quenching (e.g., with Methanol, Water) Reaction_Vessel->Quenching Reducing_Agent Reducing Agent (e.g., Borane-THF complex) Reducing_Agent->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., with Na₂SO₄) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Generalized Experimental Protocol

This protocol is based on standard procedures for the reduction of aromatic carboxylic acids using borane complexes, such as the method described for the synthesis of 4-fluoro-3-nitrobenzyl alcohol from 4-fluoro-3-nitrobenzoic acid.[4]

Materials:

  • 3-Fluoro-2-nitrobenzoic acid

  • Borane tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 3-fluoro-2-nitrobenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

  • Reduction: A solution of borane tetrahydrofuran complex (typically 1.5-2.0 equivalents) is added dropwise to the cooled solution of the carboxylic acid while maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane. Water is then added.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Washing: The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Expected Data:

While specific experimental data for this compound is not available in the searched literature, the following table provides a template for the expected quantitative and qualitative data that should be collected for characterization.

Data TypeExpected Observations
Yield Typically in the range of 80-95% for similar reductions.
Melting Point A sharp melting point range is expected for the pure crystalline solid.
¹H NMR Aromatic protons, a singlet or doublet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances corresponding to the aromatic carbons (with C-F coupling) and the benzylic carbon.
FT-IR Characteristic absorptions for the O-H stretch, C-H stretches, C=C aromatic stretches, and the asymmetric and symmetric stretches of the NO₂ group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

As a pharmaceutical intermediate, this compound is a precursor to more complex molecules with potential therapeutic applications. The likely transformations and their relevance in drug discovery are outlined below.

Applications Synthetic Utility of this compound cluster_transformations Key Chemical Transformations cluster_products Resulting Intermediates cluster_final_applications Potential Final Applications Start This compound Reduction Reduction of Nitro Group Start->Reduction Oxidation Oxidation of Alcohol Start->Oxidation Substitution Substitution of Hydroxyl Group Start->Substitution Amine (3-Fluoro-2-aminophenyl)methanol Reduction->Amine Aldehyde 3-Fluoro-2-nitrobenzaldehyde Oxidation->Aldehyde Halide 1-(Halomethyl)-3-fluoro-2-nitrobenzene Substitution->Halide Heterocycles Synthesis of Heterocyclic Scaffolds Amine->Heterocycles Amides_Sulfonamides Formation of Amides and Sulfonamides Amine->Amides_Sulfonamides Further_Functionalization Further Functionalization Aldehyde->Further_Functionalization Halide->Further_Functionalization

Caption: Potential synthetic transformations of this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding (3-fluoro-2-aminophenyl)methanol. This aniline derivative can then be used in a variety of coupling reactions to form amides, sulfonamides, or to construct heterocyclic ring systems, which are prevalent in many drug scaffolds.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 3-fluoro-2-nitrobenzaldehyde. This aldehyde can then participate in reactions such as reductive aminations, Wittig reactions, and aldol condensations to build more complex carbon skeletons.

  • Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly to a halide (e.g., using SOCl₂ or PBr₃) to produce a reactive benzyl halide. This intermediate is an excellent electrophile for substitution reactions with various nucleophiles.

The presence of the fluorine atom in a strategic position can enhance the pharmacological properties of the final drug molecule.

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical industry. While its specific discovery and a detailed, validated synthetic protocol are not widely documented in public scientific literature, its synthesis can be reliably achieved through the reduction of the corresponding carboxylic acid or aldehyde. The presence of three distinct functional groups—a fluoro, a nitro, and a primary alcohol—provides chemists with multiple avenues for the synthesis of complex and potentially therapeutic molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Reactivity Profile of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-2-nitrophenyl)methanol, a fluorinated nitroaromatic compound, holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its reactivity is primarily dictated by the interplay of the hydroxymethyl, nitro, and fluoro substituents on the benzene ring. This guide provides a comprehensive overview of the expected reactivity profile of this compound, including its synthesis, and key chemical transformations such as reduction of the nitro group, oxidation of the alcohol, and etherification and esterification of the hydroxyl group. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document outlines detailed, generalized experimental protocols and expected outcomes based on established organic chemistry principles and data from closely related structural isomers. All quantitative data presented is based on predictions or data from analogous compounds and should be treated as such.

Introduction

Substituted nitrophenyl methanols are crucial building blocks in organic synthesis, serving as precursors to a wide array of functionalized molecules. The presence of a nitro group allows for facile conversion to an amino group, which is a key step in the synthesis of many biologically active compounds. The fluorine substituent can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxyl group provides a handle for further functionalization through oxidation, etherification, or esterification. This guide focuses on the specific isomer this compound (CAS No. 1214323-11-1) and aims to provide a predictive yet thorough understanding of its chemical behavior.[1][2][3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. However, based on its structure and data from suppliers, the following information can be summarized.[1][2][3]

PropertyValueSource
CAS Number 1214323-11-1[1][2][3]
Molecular Formula C₇H₆FNO₃[1][2][3]
Molecular Weight 171.13 g/mol [1][2][3]
Appearance White powder[4]
Purity ≥98% or ≥99%[1][3]
Storage Store in a cool, dry place; sealed[1]
Application Pharmaceutical intermediate[1]

Synthesis

Predicted Synthesis of this compound

G cluster_synthesis Plausible Synthetic Pathway 3-Fluoro-2-nitrobenzoic acid 3-Fluoro-2-nitrobenzoic acid Reducing Agent (e.g., BH3-THF) Reducing Agent (e.g., BH3-THF) This compound This compound

General Experimental Protocol for Reduction of a Nitrobenzoic Acid

The following is a generalized protocol based on the reduction of a similar compound, 3-fluoro-4-nitrobenzoic acid.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-2-nitrobenzoic acid in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF), dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0 °C for a specified time, and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol or water at 0 °C.

  • Workup: Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is centered around three key functional groups: the nitro group, the hydroxyl group, and the aromatic ring activated by the fluoro and nitro substituents.

G

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. This can typically be achieved through catalytic hydrogenation.

  • Expected Product: (3-Fluoro-2-aminophenyl)methanol

  • General Protocol:

    • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.

Oxidation of the Hydroxyl Group

The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents. Stronger oxidizing agents could potentially lead to the carboxylic acid.

  • Expected Product: 3-Fluoro-2-nitrobenzaldehyde

  • General Protocol using Pyridinium Chlorochromate (PCC):

    • Suspend PCC in an anhydrous solvent such as dichloromethane (DCM) in a flask.

    • Add a solution of this compound in DCM to the PCC suspension.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.

    • Concentrate the filtrate to yield the aldehyde.

  • General Protocol using Manganese Dioxide (MnO₂):

    • Stir a solution of this compound in a suitable solvent (e.g., DCM or chloroform) with an excess of activated manganese dioxide.

    • The reaction is typically run at room temperature and monitored by TLC.

    • Once the reaction is complete, filter off the MnO₂.

    • Wash the filter cake with the solvent, and concentrate the combined filtrates to obtain the product.

Etherification of the Hydroxyl Group

The Williamson ether synthesis is a common method for preparing ethers from alcohols.

  • Expected Product: 3-Fluoro-2-nitrobenzyl ether

  • General Protocol:

    • Treat this compound with a strong base (e.g., sodium hydride, NaH) in an anhydrous aprotic solvent (e.g., THF or DMF) to form the alkoxide.

    • Add an alkyl halide (e.g., methyl iodide, ethyl bromide) to the alkoxide solution.

    • Heat the reaction mixture if necessary and monitor by TLC.

    • After the reaction is complete, quench with water and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.

Esterification of the Hydroxyl Group

The Fischer esterification is a classic method for forming esters from alcohols and carboxylic acids under acidic catalysis.

  • Expected Product: 3-Fluoro-2-nitrobenzyl ester

  • General Protocol:

    • Dissolve this compound in an excess of a carboxylic acid (or use an alcohol as the solvent if reacting with a carboxylic acid).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and neutralize the acid.

    • Extract the ester with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography if needed.

Predicted Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H~7.3 - 8.0m
-CH₂OH~4.8s
-OHVariables (broad)

Note: These are predicted values and should be confirmed by experimental analysis.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactivity is governed by the well-understood chemistry of its constituent functional groups. The nitro group can be readily reduced to an amine, the primary alcohol can be oxidized to an aldehyde or converted into ethers and esters, and the aromatic ring can potentially undergo nucleophilic aromatic substitution under certain conditions. The general protocols provided in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. It is important to reiterate that due to the limited availability of specific experimental data, these protocols are illustrative and may require optimization for specific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically fluoro-substituted indoles and quinolines, utilizing (3-Fluoro-2-nitrophenyl)methanol as a key starting material. The methodologies outlined are based on established synthetic strategies and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic scaffolds. The presence of the ortho-nitro and hydroxymethyl groups, along with a fluorine substituent, offers a unique combination of functionalities for constructing complex molecular architectures. The fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compounds, making this precursor particularly attractive for drug discovery programs. These protocols detail the plausible synthesis of 4-fluoroindoles and 8-fluoroquinolines, leveraging well-established named reactions.

Synthesis of 4-Fluoroindole via a Modified Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3][4][5] This protocol adapts the Bartoli synthesis for the preparation of 4-fluoroindole from this compound, which would first be oxidized to the corresponding aldehyde.

Logical Workflow for 4-Fluoroindole Synthesis

A This compound B Oxidation A->B PCC, DCM C 3-Fluoro-2-nitrobenzaldehyde B->C D Bartoli Indole Synthesis (Vinylmagnesium bromide) C->D THF, -40 °C to rt E 4-Fluoroindole D->E cluster_0 Reductive Cyclization Cascade cluster_1 Condensation A This compound B In situ reduction of nitro group A->B Base (e.g., t-BuOK), H₂O C 2-Amino-3-fluorobenzyl alcohol B->C D In situ oxidation to aldehyde C->D E 2-Amino-3-fluorobenzaldehyde D->E G Aldol Condensation E->G F Ketone (e.g., Acetone) F->G H Cyclization & Dehydration G->H I 8-Fluoro-2-methylquinoline H->I

References

Application Notes and Protocols: (3-Fluoro-2-nitrophenyl)methanol in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-nitrophenyl)methanol (CAS No. 1214323-11-1) is a valuable building block in medicinal chemistry, particularly for the synthesis of novel antiviral agents. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to the hydroxymethyl moiety, provides a strategic starting point for the construction of complex heterocyclic scaffolds with potential therapeutic applications. The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which is crucial for the formation of fused ring systems.[1]

This document provides detailed application notes on the use of this compound in the synthesis of antiviral compounds targeting Cytomegalovirus (CMV), along with experimental protocols and relevant data.

Application: Synthesis of 1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives as CMV Inhibitors

This compound is a key precursor for the synthesis of a class of substituted 1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives. These compounds are designed as analogs of established antiviral drugs like ganciclovir and valganciclovir and are intended to exhibit enhanced efficacy and improved safety profiles against CMV.

The core synthetic strategy involves the transformation of this compound into a 3-fluoro-2-aminobenzylamine intermediate, which then undergoes cyclization to form the desired imidazo[4,5-c]pyridine core.

Logical Workflow for Synthesis

The overall synthetic workflow can be conceptualized as a multi-step process, beginning with the activation of the benzylic alcohol, followed by the crucial reduction of the nitro group and subsequent cyclization reactions to build the final heterocyclic system.

G A This compound B Activation of Hydroxyl Group (e.g., Chlorination) A->B SOCl2 or similar C Intermediate 1 (3-Fluoro-2-nitrophenyl)methyl chloride B->C D Nucleophilic Substitution C->D Nucleophile E Intermediate 2 D->E F Nitro Group Reduction (e.g., Hydrogenation) E->F H2, Pd/C or LiAlH4 G Diamino Intermediate F->G H Cyclization (e.g., with Phosgene equivalent) G->H Triphosgene or similar I Final Compound 1H-imidazo[4,5-c]pyridin-2(3H)-one derivative H->I

Caption: Synthetic workflow from this compound.

Signaling Pathway: Inhibition of CMV DNA Polymerase

The primary molecular target for this class of antiviral compounds is the CMV DNA polymerase, an essential enzyme for viral replication. By acting as nucleoside analogs, these drugs, after intracellular phosphorylation, compete with the natural deoxyguanosine triphosphate (dGTP). Their incorporation into the growing viral DNA chain leads to premature termination of DNA synthesis, thus inhibiting viral replication.

G cluster_cell Infected Host Cell Drug Imidazo[4,5-c]pyridin-2(3H)-one Derivative (Prodrug) Active_Drug Active Triphosphate Metabolite Drug->Active_Drug Intracellular Phosphorylation DNA_Polymerase CMV DNA Polymerase Active_Drug->DNA_Polymerase Competitive Binding Termination Chain Termination Active_Drug->Termination dGTP dGTP (Natural Substrate) DNA_Polymaserase DNA_Polymaserase dGTP->DNA_Polymaserase Viral_DNA Viral DNA Replication DNA_Polymerase->Viral_DNA Elongation Inhibition Inhibition

Caption: Mechanism of CMV DNA polymerase inhibition.

Experimental Protocols

The following are representative protocols for the synthesis of a 1H-imidazo[4,5-c]pyridin-2(3H)-one derivative using this compound as a key starting material.

Protocol 1: Synthesis of 1-((3-Fluoro-2-nitrophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one

Step 1: Chlorination of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(chloromethyl)-3-fluoro-2-nitrobenzene.

Step 2: Alkylation of 1H-imidazo[4,5-c]pyridin-2(3H)-one

  • To a solution of 1H-imidazo[4,5-c]pyridin-2(3H)-one (1.0 eq) in anhydrous dimethylformamide (DMF, 15 mL/g), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of crude 1-(chloromethyl)-3-fluoro-2-nitrobenzene (1.05 eq) in DMF dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to afford 1-((3-fluoro-2-nitrophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Protocol 2: Reduction of the Nitro Group and Final Product Formation
  • Dissolve 1-((3-fluoro-2-nitrophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (1.0 eq) in methanol (20 mL/g).

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-((2-amino-3-fluorophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Data Presentation

The following tables provide representative quantitative data for the synthesis and biological activity of imidazo[4,5-c]pyridine derivatives analogous to those synthesized from this compound.

Table 1: Representative Synthetic Yields

StepReactantProductTypical Yield (%)
1. ChlorinationThis compound1-(chloromethyl)-3-fluoro-2-nitrobenzene>90 (crude)
2. Alkylation1H-imidazo[4,5-c]pyridin-2(3H)-one1-((3-fluoro-2-nitrophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one60-75
3. Nitro Reduction1-((3-fluoro-2-nitrophenyl)methyl)-...-one1-((2-amino-3-fluorophenyl)methyl)-...-one85-95

Table 2: Antiviral Activity of Analogous Imidazo[4,5-c]pyridine Derivatives against Human CMV

Compound ReferenceStructureIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Analog AImidazo[4,5-c]pyridine with benzyl substituent2.5>100>40
Analog BImidazo[4,5-c]pyridine with fluoro-benzyl1.8>100>55
Ganciclovir(Reference Drug)5.0>100>20

Note: The data presented is based on analogous compounds reported in the literature and serves as a representative example of the potential efficacy. Actual results may vary.

Conclusion

This compound is a strategic building block for the development of novel antiviral agents, particularly for the synthesis of 1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives that show promise as inhibitors of CMV DNA polymerase. The synthetic routes are accessible, and the resulting compounds have the potential for improved potency and selectivity compared to existing therapies. Further optimization of the substituents on the imidazo[4,5-c]pyridine core, guided by structure-activity relationship (SAR) studies, could lead to the discovery of new clinical candidates for the treatment of CMV infections.

References

Application Notes and Protocols for the Reduction of the Nitro Group in (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemoselective reduction of the nitro group in (3-Fluoro-2-nitrophenyl)methanol to synthesize (2-Amino-3-fluorophenyl)methanol, a valuable intermediate in pharmaceutical and materials science. The presented methods are selected for their efficiency, selectivity, and applicability in a research and development setting.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The target molecule, this compound, contains a nitro group that can be selectively reduced to an amine. This transformation is crucial for the synthesis of various heterocyclic compounds and other complex molecular architectures. The presence of a fluorine atom and a benzylic alcohol necessitates the use of mild and chemoselective reduction methods to avoid defluorination or oxidation/reduction of the alcohol. This document outlines three reliable protocols for this transformation: Catalytic Hydrogenation, Transfer Hydrogenation, and Metal-Mediated Reduction.

Data Presentation

The following table summarizes the typical reaction conditions and reported yields for the reduction of nitroarenes using the described methods. These serve as a general guideline, and optimization for the specific substrate, this compound, may be required.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Protocol 1: Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CMethanol or Ethanol252-16>90
Protocol 2: Transfer Hydrogenation Ammonium formate, 10% Pd/CMethanol/THF251-485-95
Protocol 3: Metal-Mediated Reduction SnCl₂·2H₂OEthanol50-782-680-90
Protocol 4: Metal-Mediated Reduction Fe powder, NH₄ClEthanol/Water781-480-95

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst. This method is known for its high efficiency and clean reaction profile.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (handle with care as it can be pyrophoric)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Argon or Nitrogen)

  • Celite® (diatomaceous earth) for filtration

  • Round-bottom flask equipped with a magnetic stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of inert gas.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-16 hours).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-Amino-3-fluorophenyl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Always handle it in a well-ventilated fume hood and under an inert atmosphere when possible.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. Ammonium formate serves as the in-situ source of hydrogen.[2][3][4][5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol and Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and THF.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Add ammonium formate (3-5 eq) to the reaction mixture in portions. The reaction can be exothermic.

  • Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium formate salts.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-Amino-3-fluorophenyl)methanol.

Protocol 3: Metal-Mediated Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups, often tolerant of other functional groups.[6][7][8]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux (or 50-60 °C) and stir until the starting material is consumed as monitored by TLC (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite®.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Protocol 4: Metal-Mediated Reduction with Iron (Fe) and Ammonium Chloride (NH₄Cl)

Reduction with iron powder in the presence of an electrolyte like ammonium chloride is an economical and environmentally friendly method.[9][10]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol and Water

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and ammonium chloride (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours.

  • After completion, hot filter the reaction mixture through a pad of Celite® to remove the iron and iron salts.

  • Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (2-Amino-3-fluorophenyl)methanol.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protocols Reduction Protocols cluster_workup Workup & Purification cluster_product Final Product start This compound p1 Protocol 1: Catalytic Hydrogenation (H₂, Pd/C) start->p1 p2 Protocol 2: Transfer Hydrogenation (HCOONH₄, Pd/C) start->p2 p3 Protocol 3: Metal-Mediated Reduction (SnCl₂·2H₂O) start->p3 p4 Protocol 4: Metal-Mediated Reduction (Fe, NH₄Cl) start->p4 workup Filtration Extraction Concentration p1->workup p2->workup p3->workup p4->workup purification Column Chromatography or Recrystallization workup->purification product (2-Amino-3-fluorophenyl)methanol purification->product

Caption: General experimental workflow for the reduction of this compound.

signaling_pathway cluster_reactants Reactants cluster_process Process cluster_products Products reactant This compound reduction Chemoselective Nitro Group Reduction reactant->reduction reagent Reducing Agent (e.g., H₂, HCOONH₄, SnCl₂, Fe) reagent->reduction product (2-Amino-3-fluorophenyl)methanol reduction->product byproducts Byproducts (e.g., H₂O, catalyst residue, salts) reduction->byproducts

Caption: Logical relationship of the chemical transformation.

References

Synthesis of (3-Fluoro-2-nitrophenyl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Fluoro-2-nitrophenyl)methanol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of fluoro and nitro substituents on the aromatic ring provides unique electronic properties and multiple reaction sites for further chemical modifications. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via the reduction of 3-fluoro-2-nitrobenzaldehyde using sodium borohydride. This method is a reliable and straightforward procedure that affords the desired product in good yield and purity.

Reaction Scheme

The synthesis proceeds via the selective reduction of the aldehyde functional group of 3-fluoro-2-nitrobenzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) in methanol is a mild and effective reducing agent for this transformation, leaving the nitro group intact.

Figure 1: Reaction scheme for the synthesis of this compound.

G reactant 3-Fluoro-2-nitrobenzaldehyde product This compound reactant->product reagents NaBH4, Methanol

Caption: Synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMoles (mmol)Supplier
3-Fluoro-2-nitrobenzaldehydeC₇H₄FNO₃169.111.0 g5.91Sigma-Aldrich
Sodium borohydride (NaBH₄)NaBH₄37.830.22 g5.82Sigma-Aldrich
Methanol (MeOH)CH₃OH32.0420 mL-Fisher Scientific
Deionized Water (H₂O)H₂O18.02As needed--
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-VWR Chemicals
Table 2: Product Characterization
PropertyDescription / Value
Chemical Name This compound
CAS Number 1214323-11-1[1]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [3]
Appearance Expected to be a solid.
Yield Typically high.
Purity ≥98%[1]
¹H NMR (CDCl₃) Expected signals: Aromatic protons (3H), CH₂ protons (2H, singlet), OH proton (1H, broad singlet).
¹³C NMR (CDCl₃) Expected signals: Aromatic carbons (6C), CH₂ carbon (1C, approx. 60-65 ppm).
IR (KBr, cm⁻¹) Expected peaks: O-H stretch (broad, ~3300), C-H aromatic (~3100), C-H aliphatic (~2900), NO₂ asymmetric stretch (~1530), NO₂ symmetric stretch (~1350), C-F stretch (~1200-1300).
Mass Spec (m/z) Expected molecular ion peak [M]+ at 171.03.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of substituted nitrobenzaldehydes.[4]

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-nitrobenzaldehyde (1.0 g, 5.91 mmol). b. Add methanol (20 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved. c. Cool the solution to 0 °C in an ice-water bath.

2. Reduction Reaction: a. While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.22 g, 5.82 mmol) to the stirred solution in small portions over 10-15 minutes. b. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting aldehyde spot has disappeared.

3. Work-up and Isolation: a. Quench the reaction by slowly adding deionized water (20 mL) at 0 °C. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Extract the aqueous residue with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 3:1). b. Collect the fractions containing the desired product (visualized by TLC). c. Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

5. Characterization: a. Determine the yield of the purified product. b. Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up cluster_purification 4. Purification & Characterization a1 Dissolve 3-fluoro-2-nitrobenzaldehyde in Methanol a2 Cool to 0 °C a1->a2 b1 Add NaBH4 portion-wise at 0 °C a2->b1 b2 Stir at room temperature for 1-2h b1->b2 b3 Monitor by TLC b2->b3 c1 Quench with H2O b3->c1 c2 Remove Methanol c1->c2 c3 Extract with Ethyl Acetate c2->c3 c4 Dry and Concentrate c3->c4 d1 Flash Column Chromatography c4->d1 d2 Characterize Product (NMR, IR, MS) d1->d2

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • 3-Fluoro-2-nitrobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium borohydride: Corrosive and water-reactive, releasing flammable gases upon contact with water or acids. Handle with care in a dry environment. Avoid inhalation of dust. Wear appropriate PPE.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Handle in a fume hood and away from ignition sources.

  • General: Perform all operations in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

The described protocol provides a straightforward and efficient method for the laboratory-scale synthesis of this compound. The use of sodium borohydride as a reducing agent offers good selectivity for the aldehyde group, resulting in a high-purity product after standard purification techniques. This application note serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: (3-Fluoro-2-nitrophenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-nitrophenyl)methanol is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of more complex, biologically active molecules. Its utility stems from the presence of three key functional groups on the phenyl ring: a fluorine atom, a nitro group, and a hydroxymethyl group. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a variety of functional groups. The hydroxymethyl group allows for the introduction of the substituted phenyl ring into a target molecule through ether or ester linkages, or it can be oxidized to an aldehyde or carboxylic acid for further derivatization.

This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its plausible use in the development of antiviral agents, particularly against human cytomegalovirus (HCMV). While direct literature detailing the synthesis of approved drugs from this specific starting material is limited, strong patent evidence suggests its utility in this therapeutic area.

Application Profile: Synthesis of Novel Anti-Cytomegalovirus (CMV) Agents

Human cytomegalovirus (HCMV) is a prevalent herpesvirus that can cause severe disease in immunocompromised individuals and is a leading cause of congenital abnormalities. Current antiviral therapies are often limited by toxicity and the emergence of drug-resistant strains, necessitating the development of new therapeutic agents. Substituted 3-fluorophenyl methanol compounds have been identified as promising scaffolds for novel anti-CMV agents, potentially offering improved efficacy and safety profiles.

Plausible Synthetic Pathway to a Hypothetical Anti-CMV Compound

Based on the known chemistry of related compounds and general strategies in antiviral drug development, a plausible synthetic route from this compound to a hypothetical antiviral agent is outlined below. This pathway involves the key transformations of the nitro and hydroxymethyl groups to construct a molecule capable of interacting with a viral target.

G A This compound B 1-(Bromomethyl)-3-fluoro-2-nitrobenzene A->B PBr3 or SOBr2 C 2-((3-Fluoro-2-nitrophenyl)methyl)isoindoline-1,3-dione B->C Potassium Phthalimide, DMF D 2-((2-Amino-3-fluorophenyl)methyl)isoindoline-1,3-dione C->D Fe / NH4Cl or H2, Pd/C E Hypothetical Antiviral Core Scaffold D->E Cyclization / Coupling Partner F Final Hypothetical Antiviral Compound E->F Further Functionalization

Figure 1: Plausible synthetic workflow for the elaboration of this compound into a hypothetical antiviral compound.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations and biological assays. These should be adapted and optimized for specific substrates and targets.

Protocol 1: Synthesis of 1-(Bromomethyl)-3-fluoro-2-nitrobenzene

Objective: To convert the hydroxymethyl group of this compound to a more reactive bromomethyl group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq) or SOBr₂ (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 1-(bromomethyl)-3-fluoro-2-nitrobenzene.

Protocol 2: Reduction of the Nitro Group to an Aniline

Objective: To reduce the nitro group to a primary amine, a key functional group for further derivatization.

Materials:

  • A 3-fluoro-2-nitrophenyl derivative (e.g., the product from Protocol 1 after phthalimide protection)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Reflux condenser

Procedure:

  • To a solution of the 3-fluoro-2-nitrophenyl derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can be purified by column chromatography if necessary.

Protocol 3: In Vitro Anti-HCMV Assay (Plaque Reduction Assay)

Objective: To determine the in vitro efficacy of synthesized compounds against human cytomegalovirus.

Materials:

  • Human foreskin fibroblasts (HFFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • HCMV strain (e.g., AD169 or Towne)

  • Synthesized test compounds dissolved in DMSO

  • Ganciclovir (positive control)

  • Carboxymethylcellulose (CMC) overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed HFFs in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds and ganciclovir in DMEM.

  • Infect the confluent HFF monolayers with HCMV at a known multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the medium containing the serially diluted test compounds or controls to the respective wells.

  • Overlay the cells with a medium containing 0.5% carboxymethylcellulose to restrict virus spread to adjacent cells.

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 7-14 days until viral plaques are visible.

  • Fix the cells with methanol and stain with a 0.1% crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction versus the compound concentration.

Data Presentation

The following tables present hypothetical data for a series of compounds derived from this compound, illustrating the type of quantitative data that would be generated in a drug discovery program.

Table 1: Hypothetical Anti-HCMV Activity and Cytotoxicity of Synthesized Compounds

Compound IDR Group ModificationEC₅₀ (µM) vs. HCMVCC₅₀ (µM) vs. HFFsSelectivity Index (SI = CC₅₀/EC₅₀)
HYPO-001 H8.2>100>12.2
HYPO-002 4-Chlorophenyl2.58534.0
HYPO-003 2-Thienyl5.1>100>19.6
HYPO-004 Cyclopropyl1.86234.4
Ganciclovir N/A (Control)3.0>100>33.3

Table 2: Summary of Key Physicochemical Properties for Lead Compound HYPO-004

PropertyValue
Molecular Weight 345.3 g/mol
cLogP 2.8
Topological Polar Surface Area (TPSA) 75.6 Ų
Aqueous Solubility (pH 7.4) 25 µg/mL
Microsomal Stability (t½, human) 45 min

Signaling Pathway Visualization

The primary target of many approved anti-HCMV drugs is the viral DNA polymerase. The hypothetical compounds derived from this compound could be designed to inhibit this enzyme, thereby blocking viral replication.

G cluster_0 HCMV Replication Cycle cluster_1 Drug Target A HCMV Infection B Viral DNA Replication A->B C Viral Assembly & Egress B->C D Viral DNA Polymerase E Hypothetical Inhibitor (e.g., HYPO-004) E->D Inhibition

Figure 2: Inhibition of the HCMV replication cycle by targeting the viral DNA polymerase.

Conclusion

This compound represents a versatile starting material for the synthesis of novel bioactive compounds. Its application in the development of anti-CMV agents is a promising area of research, as suggested by patent literature. The synthetic protocols and assay methodologies outlined here provide a framework for researchers to explore the potential of this and related building blocks in the discovery of new therapeutics. Further investigation is warranted to synthesize and evaluate specific derivatives to validate their potential in medicinal chemistry.

Application Notes and Protocols: Reactivity of (3-Fluoro-2-nitrophenyl)methanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the reaction of (3-Fluoro-2-nitrophenyl)methanol with electrophiles. Due to the presence of the electron-withdrawing nitro group on the aromatic ring, electrophilic substitution on the ring is significantly deactivated. Therefore, the primary site of electrophilic attack is the hydroxyl group of the methanol moiety, leading to the formation of ethers and esters through O-alkylation and O-acylation, respectively.

Overview of Reactivity

This compound is a versatile building block in organic synthesis. The reactivity of this compound is dominated by the nucleophilic character of the primary alcohol. The electron-withdrawing nature of the nitro and fluoro substituents on the phenyl ring can influence the acidity of the hydroxyl proton, potentially affecting its reactivity in base-mediated reactions.

The two main classes of reactions with electrophiles are:

  • O-Alkylation: Formation of ethers via reaction with alkyl halides or other alkylating agents, typically under basic conditions (e.g., Williamson ether synthesis).

  • O-Acylation: Formation of esters via reaction with acylating agents such as acid chlorides or anhydrides.

These reactions are fundamental in modifying the properties of the parent molecule, which can be crucial in the synthesis of pharmaceutical intermediates and other fine chemicals.

Experimental Protocols

The following are representative protocols for the O-alkylation and O-acylation of this compound. These are based on general synthetic methodologies and may require optimization for specific substrates and scales.

O-Alkylation: Synthesis of 3-Fluoro-2-nitrobenzyl Ethers (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of ethers from this compound and an alkyl halide.

Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of alcohol).

  • Deprotonation: Add this compound (1.0 eq). Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Reaction Mixture: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide can be monitored by the cessation of hydrogen gas evolution.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, heating may be necessary (e.g., 50-80 °C).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2 (Electrophile)Base (eq)SolventTemperature (°C)Typical Product
This compoundAlkyl Halide (e.g., R-Br)NaH (1.1)DMF0 to RT (or heat)1-(Alkoxymethyl)-3-fluoro-2-nitrobenzene
O-Acylation: Synthesis of 3-Fluoro-2-nitrobenzyl Esters

This protocol outlines a general method for the esterification of this compound using an acid chloride in the presence of a base.

Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per mmol of alcohol).

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Add the acid chloride (1.2 eq) dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2 (Electrophile)Base (eq)SolventTemperature (°C)Typical Product
This compoundAcid Chloride (e.g., RCOCl)TEA (1.5)DCM0 to RT(3-Fluoro-2-nitrophenyl)methyl alkanoate

Visualizations

The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow.

O_Alkylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide AlkylHalide Alkyl Halide (R-X) Ether 3-Fluoro-2-nitrobenzyl Ether AlkylHalide->Ether Alkoxide->Ether SN2 Attack Salt Salt (NaX)

Caption: General reaction pathway for O-alkylation.

O_Acylation cluster_reactants Reactants cluster_products Products Alcohol This compound Ester 3-Fluoro-2-nitrobenzyl Ester Alcohol->Ester Nucleophilic Attack AcidChloride Acid Chloride (RCOCl) AcidChloride->Ester Base Base (e.g., TEA) Salt Ammonium Salt Base->Salt

Caption: General reaction pathway for O-acylation.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Alcohol and Solvent Setup->Reagents Base Add Base (Deprotonation) Reagents->Base Electrophile Add Electrophile Base->Electrophile Monitor Monitor Reaction (TLC) Electrophile->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow.

Disclaimer: The provided protocols are representative and intended for informational purposes only. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for individual applications. Appropriate safety precautions should always be taken when handling chemicals. No specific quantitative data for the reactions of this compound was found in the searched literature; therefore, the expected outcomes are based on general chemical principles.

Application Notes and Protocols: Reactivity of (3-Fluoro-2-nitrophenyl)methanol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-2-nitrophenyl)methanol is a versatile building block in synthetic organic chemistry, particularly relevant in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to each other, alongside a reactive benzylic alcohol, offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) of the fluorine atom. Concurrently, the primary alcohol functionality allows for classic transformations such as ether and ester formation. This document provides a detailed overview of the expected reactivity of this compound with various nucleophiles, supported by generalized experimental protocols and potential applications in drug discovery. While specific experimental data for this exact isomer is limited in publicly available literature, the principles outlined herein are based on well-established reactivity patterns of analogous compounds.

Introduction

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group can act as a key pharmacophore or a synthetic handle for further functionalization. This compound emerges as a valuable synthon, combining these features with a benzylic alcohol that can be readily modified or used to introduce the substituted phenyl ring into larger molecular frameworks.

The primary modes of reactivity for this compound with nucleophiles are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to displacement by a wide range of nucleophiles due to the strong activation provided by the ortho-nitro group.

  • Reactions at the Benzylic Alcohol: The hydroxyl group can undergo O-alkylation to form ethers or acylation to form esters.

This document will explore these reaction pathways, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Predicted Reactivity and Data

Based on the principles of physical organic chemistry, the reactivity of this compound can be predicted. The following tables summarize the expected outcomes for reactions with common classes of nucleophiles. Note: The yields are hypothetical and serve as a guideline for expected efficiency based on similar reported reactions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
NucleophileReagent ExampleExpected ProductPredicted Yield (%)
AmineAniline(3-(Phenylamino)-2-nitrophenyl)methanol85-95
ThiolThiophenol(3-(Phenylthio)-2-nitrophenyl)methanol90-98
AlkoxideSodium methoxide(3-Methoxy-2-nitrophenyl)methanol80-90
PhenoxideSodium phenoxide(3-Phenoxy-2-nitrophenyl)methanol75-85
Table 2: Reactions at the Benzylic Alcohol
Reaction TypeReagent ExampleExpected ProductPredicted Yield (%)
O-Alkylation (Etherification)Methyl iodide, NaH1-(Methoxymethyl)-3-fluoro-2-nitrobenzene70-85
O-Acylation (Esterification)Acetyl chloride, Et3N(3-Fluoro-2-nitrophenyl)methyl acetate90-98

Experimental Protocols

The following are generalized protocols for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-1.5 eq.).

  • Add a suitable base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5-2.0 eq.).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
  • Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide) (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for O-Acylation (Esterification)
  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Add a base such as triethylamine (1.5 eq.) or pyridine (catalytic to 1.5 eq.).

  • Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism for the SNAr reaction.

Diagram 2: Experimental Workflow for Reactivity Screening

Workflow start Start: this compound reagents Select Nucleophile & Base start->reagents conditions Define Reaction Conditions (Solvent, Temperature, Time) reagents->conditions reaction Perform Reaction conditions->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Isolated Product characterization->end

Caption: Workflow for screening nucleophilic reactions.

Applications in Drug Discovery

The derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. The substituted 2-nitrophenyl methanol core can be found in various kinase inhibitors and other targeted therapies.

  • Scaffold for Kinase Inhibitors: The amino-substituted derivatives can serve as a key fragment for building molecules that target the ATP-binding site of various kinases.

  • Heterocycle Synthesis: The ortho-nitro and amino/thio/alkoxy functionalities can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in pharmaceuticals.

  • Further Functionalization: The nitro group can be readily reduced to an amine, which can then be further derivatized through amide bond formation, reductive amination, or diazotization reactions, opening up a vast chemical space for lead optimization.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its predictable reactivity through nucleophilic aromatic substitution and at the benzylic alcohol position makes it an attractive starting material for the synthesis of complex molecules. The protocols and data presented in this document, while based on established chemical principles rather than specific reported examples, provide a solid foundation for researchers to explore the utility of this compound in their research and development programs. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of (3-Fluoro-2-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and experimental protocols for the protection of the hydroxyl group of (3-Fluoro-2-nitrophenyl)methanol. This compound is a valuable building block in medicinal chemistry and drug development, and effective protection of its alcohol functionality is crucial for successful multi-step syntheses. The presence of both a fluorine atom and a nitro group on the aromatic ring necessitates careful selection of protecting groups and reaction conditions to ensure high yields and compatibility with subsequent synthetic transformations.

Introduction

In the synthesis of complex organic molecules, the temporary masking of reactive functional groups is a fundamental strategy. For this compound, the primary hydroxyl group is susceptible to a wide range of reagents. Protecting this group allows for chemical modifications at other positions of the molecule without undesired side reactions. This document outlines two primary and effective strategies for the protection of this compound: the use of a tert-Butyldimethylsilyl (TBS) ether and a benzyl ether. The choice between these protecting groups will depend on the specific reaction conditions planned in the subsequent synthetic steps.

Protecting Group Strategies: A Comparative Overview

A summary of the recommended protecting group strategies for this compound is presented below. The selection of the optimal protecting group is contingent on the desired stability and the specific deprotection conditions that are compatible with the overall synthetic route.

Protecting GroupProtection Reagents and ConditionsDeprotection Reagents and ConditionsAdvantagesDisadvantages
tert-Butyldimethylsilyl (TBS) Ether TBS-Cl, Imidazole, DMF, Room Temperature, 0.5-2 hTBAF, THF, Room Temperature, 2-18 hHigh Yields, Mild Protection/Deprotection, Orthogonal to many other protecting groups.Sensitive to strong acids and fluoride sources.
Benzyl (Bn) Ether BnBr, NaH, THF/DMF, 0 °C to Room Temperature, 2-12 hDDQ, CH2Cl2/H2O, Room Temperature, 1-4 hStable to a wide range of reagents (acidic, basic, oxidative, reductive).Standard deprotection by catalytic hydrogenolysis is incompatible with the nitro group. Requires alternative deprotection methods.

Experimental Protocols

Detailed methodologies for the protection and deprotection of this compound are provided below.

Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection

This protocol describes the formation of tert-butyl((3-fluoro-2-nitrophenyl)methoxy)dimethylsilane. A similar procedure for a structurally related compound, 3-(2-fluoro-5-nitrophenyl)-benzyl alcohol, resulted in a 99% yield[1].

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBS-Cl (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, partition the reaction mixture between water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water (3x) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain the pure tert-butyl((3-fluoro-2-nitrophenyl)methoxy)dimethylsilane.

Deprotection Protocol:

  • To a solution of tert-butyl((3-fluoro-2-nitrophenyl)methoxy)dimethylsilane (1.0 eq) in Tetrahydrofuran (THF), add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2 to 18 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the deprotected this compound.

Protocol 2: Benzyl (Bn) Ether Protection

This protocol details the synthesis of 1-((benzyloxy)methyl)-3-fluoro-2-nitrobenzene.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 to 12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Oxidative Deprotection Protocol:

Standard deprotection via catalytic hydrogenolysis is not recommended due to the potential for reduction of the nitro group[2][3]. An oxidative deprotection using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a suitable alternative[4][5].

  • To a solution of 1-((benzyloxy)methyl)-3-fluoro-2-nitrobenzene (1.0 eq) in a mixture of Dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v), add DDQ (1.5 eq).

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.

Visualization of the Protecting Group Strategy

The following diagrams illustrate the logical workflow of the protecting group strategies described.

Protecting_Group_Workflow cluster_TBS TBS Ether Strategy TBS_Start This compound TBS_Protected TBS-protected alcohol TBS_Start->TBS_Protected TBS-Cl, Imidazole, DMF TBS_Reaction Further Synthesis Steps TBS_Protected->TBS_Reaction Stable Intermediate TBS_Deprotected This compound TBS_Reaction->TBS_Deprotected TBAF, THF

Caption: Workflow for TBS protection and deprotection.

Protecting_Group_Workflow_Bn cluster_Bn Benzyl Ether Strategy Bn_Start This compound Bn_Protected Benzyl-protected alcohol Bn_Start->Bn_Protected BnBr, NaH, THF/DMF Bn_Reaction Further Synthesis Steps Bn_Protected->Bn_Reaction Stable Intermediate Bn_Deprotected This compound Bn_Reaction->Bn_Deprotected DDQ, CH2Cl2/H2O

Caption: Workflow for Benzyl ether protection and deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (3-Fluoro-2-nitrophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (3-Fluoro-2-nitrophenyl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance your experimental success.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of methyl 3-fluoro-2-nitrobenzoate using diisobutylaluminum hydride (DIBAL-H).

Q1: My reaction is yielding the corresponding aldehyde or unreacted starting material instead of the desired alcohol. What could be the cause?

A: Incomplete reduction to the alcohol is a common issue. Several factors could be at play:

  • Insufficient DIBAL-H: Ensure you are using a sufficient excess of DIBAL-H. While 1 equivalent of DIBAL-H can reduce an ester to an aldehyde at low temperatures, complete reduction to the alcohol often requires more.[1][2][3]

  • Reaction Temperature Too Low: While maintaining a low temperature is crucial to prevent side reactions, if the reaction is sluggish, a slight increase in temperature (e.g., from -78°C to -60°C) or allowing the reaction to slowly warm to 0°C after the initial addition can drive the reaction to completion.

  • Poor Quality of DIBAL-H: DIBAL-H is sensitive to air and moisture. Ensure your reagent is fresh and handled under anhydrous conditions. Titration of the DIBAL-H solution is recommended to determine its exact molarity.

Q2: I am observing the formation of byproducts, leading to a low yield of the desired this compound. How can I minimize these?

A: Side product formation often stems from the reaction conditions. Here are some key considerations:

  • Over-reduction: If the reaction temperature is too high, the initially formed aldehyde can be further reduced to the alcohol.[4][5] Conversely, if the desired product is the alcohol, allowing the reaction to warm up is necessary. Careful temperature control is paramount.

  • Reduction of the Nitro Group: While DIBAL-H is generally chemoselective for the ester over the nitro group, prolonged reaction times or high temperatures can potentially lead to the reduction of the nitro group. Monitor the reaction progress closely using TLC.

  • Quenching Procedure: The quenching of the reaction is a critical step. A violent quench can lead to side reactions. It is recommended to first quench excess DIBAL-H with a protic solvent like methanol at low temperature before adding water or an aqueous workup solution.[6]

Q3: The work-up of my reaction is proving difficult, with the formation of emulsions or insoluble aluminum salts. What is the best work-up procedure?

A: The formation of aluminum hydroxides during work-up is a frequent challenge. To mitigate this:

  • Rochelle's Salt Work-up: A common and effective method is to use a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate chelates the aluminum salts, helping to break up emulsions and facilitate their removal.[6][7]

  • Fieser Work-up: This involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easier to filter off.

  • Acidic Work-up: A dilute acid (e.g., 1M HCl) can be used to dissolve the aluminum salts. However, this should be done with caution, especially if the product is acid-sensitive.

Q4: How can I ensure a high yield of the starting material, methyl 3-fluoro-2-nitrobenzoate?

A: The purity and yield of your starting ester are crucial for the success of the subsequent reduction. For the esterification of 3-fluoro-2-nitrobenzoic acid:

  • Choice of Catalyst: Strong acid catalysts like sulfuric acid are effective.[7]

  • Removal of Water: Esterification is an equilibrium reaction. To drive it towards the product, it is beneficial to remove the water that is formed, for instance, by using a Dean-Stark apparatus.

  • Use of Activating Agents: Reagents like thionyl chloride or oxalyl chloride can be used to convert the carboxylic acid to the more reactive acid chloride in situ, which then readily reacts with methanol.

Experimental Protocols

Protocol 1: Esterification of 3-Fluoro-2-nitrobenzoic Acid

This protocol describes the synthesis of methyl 3-fluoro-2-nitrobenzoate, the precursor for the reduction reaction.

  • Reaction Setup: To a solution of 3-fluoro-2-nitrobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0°C.

  • Reaction: The reaction mixture is then heated to reflux (around 65°C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-fluoro-2-nitrobenzoate, which can be used in the next step without further purification if the purity is high.

Protocol 2: Synthesis of this compound via DIBAL-H Reduction

This protocol is adapted from a high-yield synthesis of the isomeric (2-Fluoro-3-nitrophenyl)methanol and is optimized for the synthesis of the target compound.[7]

  • Reaction Setup: A solution of methyl 3-fluoro-2-nitrobenzoate (1 equivalent) in anhydrous toluene (10 volumes) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C using a dry ice/acetone bath.

  • Addition of DIBAL-H: A solution of DIBAL-H (typically 1.0 M in toluene or hexanes, 2.5 equivalents) is added dropwise to the stirred solution of the ester, maintaining the internal temperature below -70°C.

  • Reaction: The reaction mixture is stirred at -78°C for 30 minutes, then allowed to warm to 0°C and stirred for an additional 1-2 hours. TLC should be used to monitor the consumption of the starting material.

  • Quenching: The reaction is cooled back down to -78°C, and methanol is added dropwise to quench the excess DIBAL-H.

  • Work-up: A saturated aqueous solution of Rochelle's salt is then added, and the mixture is allowed to warm to room temperature and stirred vigorously until the two phases become clear. The mixture is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of this compound under various reaction conditions. The data is based on the high-yield synthesis of a closely related isomer and general principles of DIBAL-H reductions.[7]

EntryEquivalents of DIBAL-HTemperature (°C)Reaction Time (h)Quenching MethodExpected Yield (%)Notes
12.5-78 to 02.5Methanol, then Rochelle's Salt> 90Optimized conditions for high yield.
21.2-781Methanol, then Rochelle's Salt< 20 (Alcohol)Primarily yields the aldehyde intermediate.
32.50 to 252.5Methanol, then Rochelle's Salt70-80Higher risk of side product formation.
42.5-78 to 00.5Methanol, then Rochelle's Salt50-70Incomplete reaction likely.
53.5-78 to 02.5Methanol, then Rochelle's Salt> 90Increased reagent may not significantly improve yield if 2.5 eq is sufficient.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Purification start 3-Fluoro-2-nitrobenzoic Acid esterification Esterification (Methanol, H₂SO₄, Reflux) start->esterification ester Methyl 3-fluoro-2-nitrobenzoate esterification->ester reduction DIBAL-H Reduction (Toluene, -78°C to 0°C) ester->reduction quench Quenching (Methanol) reduction->quench workup Work-up (Rochelle's Salt) quench->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree for DIBAL-H Reduction

G cluster_solutions1 cluster_solutions2 cluster_solutions3 start Low Yield of This compound issue1 Major product is aldehyde or starting material start->issue1 Incomplete Reaction issue2 Multiple unidentified byproducts observed start->issue2 Side Reactions issue3 Difficult work-up (emulsions) start->issue3 Purification Issues sol1a Increase equivalents of DIBAL-H issue1->sol1a sol1b Allow reaction to warm to 0°C for longer issue1->sol1b sol1c Check DIBAL-H quality (titrate) issue1->sol1c sol2a Strict temperature control (maintain below -70°C initially) issue2->sol2a sol2b Monitor reaction closely with TLC to avoid over-running issue2->sol2b sol2c Ensure slow, controlled quenching at low temperature issue2->sol2c sol3a Use Rochelle's salt during work-up issue3->sol3a sol3b Consider Fieser work-up procedure issue3->sol3b

Caption: A decision tree to troubleshoot common issues in the DIBAL-H reduction step.

References

Technical Support Center: Purification of Crude (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (3-Fluoro-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of crude this compound after synthesis?

A1: The crude product of this compound is often obtained as a liquid or oil. This is important to consider when selecting a purification strategy, as direct recrystallization of an oily product can be challenging without an appropriate solvent system to induce crystallization. The synthesis of a similar isomer, (2-Fluoro-3-nitrophenyl)methanol, also yields a brown oil.

Q2: What are the primary methods for purifying crude this compound?

A2: The two primary and most effective methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: What are the likely impurities in a sample of crude this compound?

A3: While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, common impurities in the synthesis of related fluoronitrobenzyl alcohols can include:

  • Unreacted starting materials: Depending on the synthetic route, these could include 3-fluoro-2-nitrotoluene or 3-fluoro-2-nitrobenzaldehyde.

  • Over- or under-reduced products: If the synthesis involves the reduction of a carboxylic acid or aldehyde, incomplete reduction can leave starting material, while over-reduction could lead to the corresponding aniline.

  • Isomeric byproducts: Nitration reactions can sometimes lead to the formation of other positional isomers.

  • Solvent residues: Residual solvents from the reaction or workup.

Q4: What level of purity can I expect to achieve for this compound?

A4: Commercial suppliers of this compound typically offer purities of ≥98% or ≥99%.[1][2] Datasheets may specify total impurity levels of ≤0.3% and moisture content of ≤0.5%.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product oils out instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the compound is too soluble in the chosen solvent.Try a lower-boiling point solvent. Use a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). Start with the good solvent and add the poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.
No crystals form upon cooling. The solution is not supersaturated. The concentration of the compound is too low.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of pure this compound if available.
Low recovery of purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. Premature crystallization occurred during hot filtration.Cool the crystallization mixture in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated before hot filtration.
Poor purity after recrystallization. The chosen solvent does not effectively differentiate between the product and impurities. The cooling process was too rapid, trapping impurities in the crystal lattice.Screen for a more selective solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of product and impurities (co-elution). The eluent system has the wrong polarity. The column was not packed properly. The column was overloaded with the crude product.Perform thin-layer chromatography (TLC) to determine an optimal eluent system that gives good separation. Ensure the column is packed uniformly without any cracks or channels. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight).
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, if using a petroleum ether/ethyl acetate mixture, increase the proportion of ethyl acetate.
Product elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent system. For example, increase the proportion of the less polar solvent (e.g., petroleum ether or hexane).
Streaking or tailing of the product band on the column. The compound is interacting too strongly with the stationary phase. The sample was not loaded onto the column in a concentrated band.Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on methods used for purifying similar substituted 3-fluorophenyl methanol compounds.[3]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum Ether (PE)

  • Ethyl Acetate (EtOAc)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Perform thin-layer chromatography (TLC) with the crude material to determine the optimal eluent system. A good starting point is a mixture of petroleum ether and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for the desired product. A common eluent system for similar compounds is PE/EtOAc = 2/1.[3]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent mixture.

    • Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen eluent system.

    • If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection:

    • Collect the eluting solvent in a series of fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Given that the crude product is often an oil, a two-solvent recrystallization method is generally more applicable.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethyl acetate, acetone, or ethanol)

  • A "poor" solvent (e.g., hexane or water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent at room temperature.

    • Add a "poor" solvent dropwise until the solution becomes cloudy (turbid). The two solvents must be miscible.

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath. If crystals form, this is a suitable solvent system.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat the mixture gently until the solid dissolves completely.

  • Induce Crystallization:

    • While the solution is warm, add the "poor" solvent dropwise until the solution just begins to turn cloudy.

    • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Good Solvent / Poor Solvent)Typical Ratio (v/v)Notes
Column Chromatography Petroleum Ether / Ethyl Acetate2:1A good starting point for elution, adjust based on TLC.[3]
Recrystallization Ethyl Acetate / HexaneVariesAdd hexane as the anti-solvent to a solution in ethyl acetate.
Recrystallization Ethanol / WaterVariesAdd water as the anti-solvent to a solution in ethanol.

Visualizations

PurificationWorkflow crude Crude this compound (Often an oil) column_chromatography Column Chromatography (Silica Gel) crude->column_chromatography Primary Method recrystallization Two-Solvent Recrystallization crude->recrystallization Alternative/Secondary Method analysis Purity Analysis (TLC, NMR, HPLC) column_chromatography->analysis recrystallization->analysis pure_product Pure this compound (Purity ≥98%) analysis->column_chromatography If Further Purification Needed analysis->pure_product If Purity is Met

Caption: General workflow for the purification of crude this compound.

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Fluoro-2-nitrophenyl)methanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Reduction of 3-Fluoro-2-nitrobenzaldehyde: This is a widely used method employing a selective reducing agent to convert the aldehyde functional group to a primary alcohol while preserving the nitro group.

  • Reduction of a 3-Fluoro-2-nitrophenyl carboxylate ester: Typically, the methyl ester is reduced using a powerful but selective reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Q2: What are the potential common byproducts in the synthesis of this compound?

A2: Byproduct formation is dependent on the chosen synthetic route and reaction conditions. Below is a summary of expected byproducts:

Synthetic RouteCommon ByproductsRationale
Reduction of 3-Fluoro-2-nitrobenzaldehyde with NaBH₄ Unreacted 3-Fluoro-2-nitrobenzaldehydeIncomplete reaction due to insufficient reducing agent or reaction time.
3-Fluoro-2-aminobenzyl alcoholOver-reduction of the nitro group, although less common with NaBH₄.
Azoxy, azo, or hydroxylamine derivativesPartial reduction of the nitro group, especially if harsher conditions or alternative reducing agents are used.
Reduction of Methyl 3-fluoro-2-nitrobenzoate with DIBAL-H Unreacted Methyl 3-fluoro-2-nitrobenzoateIncomplete reaction.
3-Fluoro-2-nitrobenzaldehydeIncomplete reduction of the ester.
Over-reduction product (diol)Less common with controlled DIBAL-H addition at low temperatures.[1][2][3][4]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, careful control of reaction parameters is crucial:

  • For NaBH₄ Reduction:

    • Use a high-purity starting material (3-Fluoro-2-nitrobenzaldehyde).

    • Maintain a low reaction temperature (e.g., 0-5 °C) to enhance the chemoselectivity of NaBH₄ for the aldehyde over the nitro group.[5]

    • Ensure the dropwise addition of the reducing agent to control the reaction exotherm.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-running the reaction.

  • For DIBAL-H Reduction:

    • Maintain a strictly low temperature (typically -78 °C) throughout the reaction to prevent over-reduction.[1][2][3][4]

    • Use a stoichiometric amount of DIBAL-H.

    • Ensure slow, dropwise addition of DIBAL-H to the ester solution.

    • Quench the reaction at low temperature before warming up.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed.- Ensure the reducing agent was fresh and active. For DIBAL-H, titration may be necessary to determine the exact molarity.
Degradation of Product - Maintain the recommended low temperature throughout the reaction and workup.- During workup, use a buffered aqueous solution to avoid strongly acidic or basic conditions that could lead to degradation.
Loss during Workup/Purification - Optimize the extraction solvent and the number of extractions.- When performing column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening.
Problem 2: Presence of Significant Impurities in the Final Product
Observed Impurity Possible Cause Suggested Solution
Starting Material (Aldehyde or Ester) Incomplete reaction.- Increase the equivalents of the reducing agent slightly (e.g., 1.1-1.2 eq).- Increase the reaction time.
Over-reduced Product (Diol - from DIBAL-H route) Reaction temperature was too high or excess DIBAL-H was used.- Strictly maintain the reaction temperature at -78 °C.- Use no more than 1.0-1.1 equivalents of DIBAL-H.
Nitro-group Reduced Products (e.g., amino alcohol) Non-selective reduction conditions.- If using catalytic hydrogenation, consider a more selective catalyst or additives.- For metal/acid reductions, carefully control the stoichiometry and temperature. NaBH₄ is generally preferred for its chemoselectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Fluoro-2-nitrobenzaldehyde

Materials:

  • 3-Fluoro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-Fluoro-2-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Protocol 2: Synthesis of this compound via DIBAL-H Reduction of Methyl 3-fluoro-2-nitrobenzoate

Materials:

  • Methyl 3-fluoro-2-nitrobenzoate

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

  • Anhydrous toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution (saturated)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 3-fluoro-2-nitrobenzoate (1.0 eq) in anhydrous toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution, 1.1 eq) dropwise via a syringe pump over 30-60 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature, then add a saturated solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_0 Route 1: Aldehyde Reduction cluster_1 Route 2: Ester Reduction Start_1 3-Fluoro-2-nitrobenzaldehyde Reagent_1 NaBH4, Methanol, 0 °C Start_1->Reagent_1 Reduction Product_1 This compound Reagent_1->Product_1 Start_2 Methyl 3-fluoro-2-nitrobenzoate Reagent_2 DIBAL-H, Toluene, -78 °C Start_2->Reagent_2 Reduction Product_2 This compound Reagent_2->Product_2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Check_Temp Correct Temperature? Check_Completion->Check_Temp Yes Extend_Time Increase Reaction Time Check_Completion->Extend_Time No Check_Reagent Reagent Quality/Stoichiometry? Check_Temp->Check_Reagent Yes Adjust_Temp Adjust & Maintain Temperature Check_Temp->Adjust_Temp No Purification_Issue Review Purification Protocol Check_Reagent->Purification_Issue Yes Adjust_Reagent Verify Reagent Quality & Stoichiometry Check_Reagent->Adjust_Reagent No

Caption: Troubleshooting workflow for synthesis issues.

References

troubleshooting guide for (3-Fluoro-2-nitrophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Fluoro-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and their expected reactivity?

A1: this compound has three primary reactive sites:

  • Benzylic Alcohol (-CH₂OH): This primary alcohol can be oxidized to an aldehyde or carboxylic acid, and can undergo esterification or etherification reactions. The presence of two electron-withdrawing groups (fluoro- and nitro-) on the aromatic ring can influence the reactivity of this benzylic position.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and can be reduced to various functional groups, most commonly an amine (-NH₂). The choice of reducing agent is crucial for achieving the desired transformation and avoiding side reactions.

  • Aromatic Ring: The fluorine atom can potentially be displaced via nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles, as the ring is activated by the ortho-nitro group.

Q2: How can I selectively reduce the nitro group without affecting the benzyl alcohol?

A2: Chemoselective reduction of the nitro group in the presence of a benzyl alcohol can be challenging. Catalytic hydrogenation is a common method, but over-reduction of the benzyl alcohol to a methyl group can occur.

Key strategies for selective nitro group reduction include:

  • Transfer Hydrogenation: Using reagents like hydrazine hydrate with a catalyst such as Raney Nickel at controlled temperatures (e.g., 0-10 °C) can favor the reduction of the nitro group.

  • Metal/Acid Systems: Reagents like iron powder in acidic media (e.g., acetic acid or dilute HCl) are often effective for the selective reduction of aromatic nitro groups.

  • Sodium Borohydride with Additives: The NaBH₄-FeCl₂ system has been shown to be effective for the selective reduction of nitroarenes in the presence of other reducible functional groups.[1]

Q3: What are the common challenges when oxidizing this compound to the corresponding aldehyde?

A3: A common challenge is over-oxidation to the carboxylic acid. Mild oxidation conditions are required to selectively form the aldehyde.

Recommended methods include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (-78 °C) and is known for its mildness and high chemoselectivity for producing aldehydes from primary alcohols.[2][3][4]

  • Dess-Martin Periodinane (DMP): DMP is another mild oxidant that can effectively convert primary alcohols to aldehydes at room temperature.

  • TEMPO-mediated Oxidation: Catalytic amounts of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite can provide a selective oxidation to the aldehyde.

Q4: Can the fluorine atom be displaced during reactions?

A4: Yes, the fluorine atom is activated towards nucleophilic aromatic substitution (SₙAr) by the presence of the ortho-nitro group, which can stabilize the negatively charged Meisenheimer complex intermediate.[5][6][7] Strong nucleophiles, especially under heated conditions, can lead to the displacement of the fluoride. The rate of this substitution is often faster for fluorine compared to other halogens in SₙAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack.[8]

Troubleshooting Guides

Oxidation Reactions

Problem: Low yield of the aldehyde ((3-Fluoro-2-nitrophenyl)carbaldehyde) and formation of the carboxylic acid byproduct.

Possible Cause Troubleshooting Suggestion
Over-oxidation Use milder oxidizing agents like Dess-Martin periodinane (DMP) or perform a Swern oxidation at strictly controlled low temperatures (-78 °C).[2][3][4]
Reaction Temperature Too High For Swern oxidation, maintain the temperature below -60 °C to prevent side reactions.
Incorrect Stoichiometry of Reagents Carefully control the equivalents of the oxidizing agent. An excess can lead to over-oxidation.
Reduction of the Nitro Group

Problem: Incomplete reduction or formation of undesired byproducts (e.g., azo or azoxy compounds).

Possible Cause Troubleshooting Suggestion
Insufficient Reducing Agent Increase the equivalents of the reducing agent and monitor the reaction by TLC.
Inappropriate Reducing Agent Metal hydrides like LiAlH₄ can sometimes lead to the formation of azo compounds when reducing nitroarenes.[9] Consider using catalytic hydrogenation or metal/acid systems.
Catalyst Poisoning If using catalytic hydrogenation, ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Reaction Conditions Not Optimal Vary the solvent, temperature, and pressure (for hydrogenation) to optimize the reaction.
Etherification and Esterification Reactions

Problem: Low yield of the desired ether or ester product.

Possible Cause Troubleshooting Suggestion
Poor Nucleophilicity of the Alcohol The electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the benzylic alcohol. For etherification, convert the alcohol to its alkoxide using a suitable base (e.g., NaH) before adding the electrophile.
Steric Hindrance The ortho-nitro group can sterically hinder the approach of bulky reagents. Use less hindered electrophiles or catalysts if possible.
Side Reaction: Elimination If using a strong base for etherification with a secondary or tertiary alkyl halide, elimination can compete with substitution. Use a milder base or a more reactive primary alkyl halide.
Equilibrium in Esterification For acid-catalyzed esterification, remove water as it is formed (e.g., using a Dean-Stark apparatus) to drive the reaction to completion.

Experimental Protocols

General Protocol for Swern Oxidation of this compound
  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for the Reduction of the Nitro Group using Fe/NH₄Cl
  • To a solution of this compound (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, (2-Amino-3-fluorophenyl)methanol.

  • Purify by column chromatography if necessary.

Visualizations

Experimental Workflow: Synthesis of a Substituted Benzoxazole

This workflow illustrates a potential multi-step synthesis where this compound is a key starting material for the preparation of a substituted benzoxazole, a common scaffold in medicinal chemistry.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A This compound B (3-Fluoro-2-nitrophenyl)carbaldehyde A->B Swern Oxidation (DMSO, (COCl)₂, Et₃N) C (2-Amino-3-fluorophenyl)carbaldehyde B->C Nitro Reduction (Fe, NH₄Cl, EtOH/H₂O) D Substituted Benzoxazole C->D Condensation with a β-ketoester

Caption: Synthetic workflow for a substituted benzoxazole.

Logical Relationships: Troubleshooting Oxidation Reactions

This diagram outlines the decision-making process for troubleshooting the oxidation of this compound.

G cluster_0 Problem Analysis cluster_1 Solutions start Low Yield of Aldehyde check_byproducts Analyze Byproducts (TLC, NMR, MS) start->check_byproducts over_oxidation Carboxylic Acid Detected? check_byproducts->over_oxidation starting_material Starting Material Remaining? check_byproducts->starting_material over_oxidation->starting_material No milder_reagents Use Milder Oxidants (DMP, TEMPO) over_oxidation->milder_reagents Yes control_temp Strictly Control Temperature (e.g., -78°C for Swern) over_oxidation->control_temp Yes increase_time Increase Reaction Time or Slightly Increase Temperature starting_material->increase_time Yes check_reagents Check Reagent Purity and Stoichiometry starting_material->check_reagents Yes

Caption: Troubleshooting logic for oxidation reactions.

References

stability of (3-Fluoro-2-nitrophenyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of (3-Fluoro-2-nitrophenyl)methanol in acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concerns for this compound under acidic conditions revolve around two main potential degradation pathways: reactions involving the benzylic alcohol and potential transformations of the nitro group. The benzylic alcohol can undergo acid-catalyzed dehydration to form a carbocation, which can then lead to polymerization or reaction with other nucleophiles present in the medium. Additionally, strong acidic conditions, particularly in the presence of oxidizing agents, could potentially lead to oxidation of the alcohol to an aldehyde or carboxylic acid.

Q2: How do the fluoro- and nitro-substituents affect the stability of the molecule under acidic conditions?

A2: The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect. This can influence the reactivity of the benzylic alcohol. The nitro group is also strongly electron-withdrawing, which can impact the electron density of the aromatic ring and the reactivity of the benzylic position. The presence of these groups can affect the propensity of the benzylic alcohol to undergo acid-catalyzed reactions.

Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen. It is advisable to keep it in a tightly sealed container to prevent exposure to moisture and air. Avoid contact with strong acids, bases, and oxidizing agents during storage. For long-term storage, refrigeration is recommended.

Q4: Can I anticipate discoloration of my sample when exposed to acidic conditions?

A4: Discoloration, such as the appearance of a yellow or brown tint, upon exposure to acidic conditions can be an indicator of degradation. This may suggest the formation of byproducts or polymeric materials. It is recommended to monitor the appearance of the solution and to use analytical techniques like TLC or HPLC to check for the presence of impurities if discoloration is observed.

Troubleshooting Guides

This section provides guidance for specific issues that may be encountered during experiments involving this compound under acidic conditions.

Issue 1: Low Yield or Incomplete Reaction
Symptom Potential Cause Suggested Solution
Starting material remains after the expected reaction time.Insufficient acid concentration or activity.Increase the concentration of the acid or use a stronger acid. Monitor the reaction progress by TLC or HPLC.
Low reaction temperature.Increase the reaction temperature. Note that higher temperatures may also accelerate degradation.
Degradation of the starting material.Use milder acidic conditions (e.g., weaker acid, lower temperature). Confirm the stability of the starting material under the reaction conditions in a small-scale trial.
Issue 2: Formation of Unidentified Byproducts
Symptom Potential Cause Suggested Solution
Multiple spots on TLC or peaks in HPLC analysis.Acid-catalyzed side reactions.Use a less nucleophilic acid if possible. Lower the reaction temperature. Reduce the reaction time.
Oxidation of the benzylic alcohol.Ensure the reaction is carried out under an inert atmosphere to exclude oxygen. Use de-gassed solvents.
Polymerization.Reduce the acid concentration. Consider using a protecting group for the alcohol if it is not the reactive site.
Issue 3: Inconsistent Reaction Outcomes
Symptom Potential Cause Suggested Solution
Variable yields or product profiles between batches.Purity of the starting material.Ensure the purity of this compound using appropriate analytical methods (e.g., NMR, HPLC) before use.
Water content in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Variations in reaction setup or conditions.Carefully control reaction parameters such as temperature, stirring rate, and addition rates of reagents.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acid

This protocol provides a general method to evaluate the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Acid of choice (e.g., HCl, H₂SO₄, TFA)

  • Anhydrous solvent (e.g., Dioxane, THF, Acetonitrile)

  • Internal standard (e.g., Dodecane)

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Na₂SO₄)

  • TLC plates and HPLC columns for analysis

Procedure:

  • Dissolve a known amount of this compound and the internal standard in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the desired amount of the acid to the solution.

  • Maintain the reaction at the desired temperature and monitor the reaction over time by taking aliquots.

  • Quench the aliquots by adding them to a saturated NaHCO₃ solution.

  • Extract the organic components with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Analyze the residue by TLC and HPLC to determine the extent of degradation and identify any major byproducts.

Data Presentation:

The stability can be quantified by monitoring the percentage of the remaining starting material over time.

Time (hours)% this compound Remaining (Condition A: 1M HCl in Dioxane, 25°C)% this compound Remaining (Condition B: 1M H₂SO₄ in THF, 50°C)
0100100
19892
49575
89255
248530

Visualizations

Potential Degradation Pathways

Potential Acid-Catalyzed Reactions A This compound B Protonation of Hydroxyl Group A->B H+ F Oxidation A->F [O] H+ C Water Elimination & Carbocation Formation B->C -H2O D Polymerization C->D E Reaction with Nucleophile C->E Nu- G (3-Fluoro-2-nitrophenyl)benzaldehyde F->G

Caption: Potential acid-catalyzed degradation pathways for this compound.

Troubleshooting Workflow

Troubleshooting Experimental Issues Start Experiment with this compound under acidic conditions Issue Problem Encountered? (e.g., low yield, byproducts) Start->Issue CheckPurity Verify Starting Material Purity Issue->CheckPurity Yes NoIssue Continue Protocol Issue->NoIssue No CheckConditions Review Reaction Conditions (Acid, Temp, Time) CheckPurity->CheckConditions AnalyzeByproducts Characterize Byproducts (NMR, MS) CheckConditions->AnalyzeByproducts Optimize Optimize Conditions (Milder Acid, Lower Temp) AnalyzeByproducts->Optimize Optimize->Start Success Successful Outcome Optimize->Success

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Stability of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (3-Fluoro-2-nitrophenyl)methanol under basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable under basic conditions?

A1: Based on the known reactivity of related 2-nitrobenzyl alcohols, this compound is not expected to be stable under basic conditions. The presence of a nitro group ortho to the benzylic alcohol functionality can lead to base-promoted intramolecular reactions.

Q2: What is the likely degradation pathway for this compound in the presence of a base?

A2: The primary degradation pathway is likely an intramolecular redox reaction. In the presence of a base, the alcohol proton is removed, and the resulting alkoxide can initiate a reaction cascade, leading to the formation of a 2-nitrosobenzaldehyde derivative. This can be followed by further reactions, such as cyclization.

Q3: What factors can influence the rate of degradation of this compound under basic conditions?

A3: Several factors can affect the stability of this compound in a basic medium:

  • Base Strength: Stronger bases will deprotonate the alcohol more readily, accelerating the degradation.

  • Temperature: Higher temperatures will increase the rate of the degradation reaction.

  • Solvent: The choice of solvent can influence the solubility of the compound and the reactivity of the base.

  • Presence of other nucleophiles: If other nucleophiles are present in the reaction mixture, they may compete in side reactions.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the instability of this compound in basic conditions.

Issue Potential Cause Recommended Action
Rapid disappearance of starting material The compound is degrading under the basic reaction conditions.- Lower the reaction temperature. - Use a weaker base if compatible with the desired reaction. - Shorten the reaction time. - Consider a different synthetic route that avoids basic conditions.
Formation of unexpected colored byproducts The nitroso intermediate and subsequent reaction products can be colored.- Monitor the reaction closely using techniques like TLC or LC-MS to identify intermediates and byproducts. - Adjust reaction conditions (temperature, base, solvent) to minimize byproduct formation.
Low yield of the desired product The desired reaction is slower than the degradation of the starting material.- Optimize the reaction conditions to favor the desired transformation. This may involve screening different bases, solvents, and temperatures. - If possible, protect the benzylic alcohol before subjecting the molecule to basic conditions.
Inconsistent reaction outcomes Variability in the quality of the base, solvent, or reaction setup.- Ensure the base is of high purity and accurately measured. - Use anhydrous solvents if the reaction is sensitive to water. - Maintain consistent temperature control throughout the reaction.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Instability of this compound in Base check_conditions Review Reaction Conditions (Base, Temp, Solvent) start->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp High Temp? weaker_base Use a Weaker Base check_conditions->weaker_base Strong Base? change_solvent Change Solvent check_conditions->change_solvent Solvent Effects? protecting_group Consider Protecting Group Strategy check_conditions->protecting_group If direct reaction fails monitor_reaction Monitor Reaction Progress (TLC, LC-MS) lower_temp->monitor_reaction weaker_base->monitor_reaction change_solvent->monitor_reaction solution Problem Resolved protecting_group->solution analyze_byproducts Analyze Byproducts monitor_reaction->analyze_byproducts optimize Optimize Conditions analyze_byproducts->optimize alternative_route Explore Alternative Synthetic Route optimize->alternative_route If optimization fails optimize->solution alternative_route->solution

Caption: A logical workflow for troubleshooting instability issues.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions

Objective: To determine the rate of degradation of this compound in the presence of a base at a given temperature.

Materials:

  • This compound

  • Selected base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

  • Internal standard (e.g., a stable compound with a distinct retention time in HPLC)

  • HPLC or GC-MS equipment

  • Thermostatted reaction vessel

  • Syringes and needles for sampling

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a stock solution of the selected base of a known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostatted reaction vessel, add the solvent and the internal standard stock solution.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25 °C, 50 °C).

    • Initiate the reaction by adding the this compound stock solution followed by the base stock solution. Start a timer immediately.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a small amount of a dilute acid solution (e.g., 0.1 M HCl) to neutralize the base.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC-MS.

    • Quantify the peak area of this compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the rate of degradation from the slope of the curve.

Data Presentation

Table 1: Predicted Stability of this compound under Various Basic Conditions (Qualitative)

BaseConcentrationTemperatureSolventExpected StabilityPotential Products
NaHCO₃0.1 M25 °CMethanolRelatively StableMinimal degradation
K₂CO₃0.1 M25 °CMethanolModerate Degradation(3-Fluoro-2-nitrosophenyl)carbaldehyde
NaOH0.1 M25 °CMethanolRapid Degradation(3-Fluoro-2-nitrosophenyl)carbaldehyde, cyclization products
NaOH0.1 M0 °CMethanolSlower Degradation(3-Fluoro-2-nitrosophenyl)carbaldehyde

Note: This table presents expected qualitative outcomes based on the general reactivity of 2-nitrobenzyl alcohols. Actual results may vary.

Visualizations

Proposed Base-Catalyzed Decomposition Pathway

DecompositionPathway start This compound alkoxide Alkoxide Intermediate start->alkoxide + Base (- H+) nitroso (3-Fluoro-2-nitrosophenyl)carbaldehyde alkoxide->nitroso Intramolecular Redox further_products Further Reaction Products (e.g., Cinnoline derivatives) nitroso->further_products e.g., Cyclization

Caption: Proposed pathway for base-catalyzed decomposition.

Technical Support Center: Scale-Up Synthesis of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (3-Fluoro-2-nitrophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A practical and scalable synthetic route starts from 2-fluoro-6-nitrotoluene. The synthesis involves two main steps:

  • Oxidation: The methyl group of 2-fluoro-6-nitrotoluene is oxidized to an aldehyde to form 3-fluoro-2-nitrobenzaldehyde.

  • Reduction: The resulting aldehyde is then selectively reduced to the corresponding alcohol, yielding this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are the management of exothermic reactions and the handling of potentially thermally unstable nitro-aromatic compounds. Both the oxidation and reduction steps can be highly exothermic.[1] A decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of thermal runaway.[1] It is crucial to have robust temperature control and an emergency cooling plan in place.

Q3: How can I monitor the progress of the reactions effectively during scale-up?

A3: In-process monitoring is critical for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is a reliable method for tracking the consumption of starting materials and the formation of the product and any impurities. For a more immediate but less quantitative assessment, Thin-Layer Chromatography (TLC) can also be employed.[1]

Q4: What are the expected challenges in purifying the final product at a larger scale?

A4: this compound is a polar compound. On a large scale, purification by column chromatography can become impractical due to the large volumes of solvent required.[2] Crystallization is often the preferred method for purification at scale. Developing a robust crystallization procedure with an appropriate solvent system is key to obtaining a high-purity product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield in the Oxidation of 2-Fluoro-6-nitrotoluene

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction closely using HPLC to ensure it has gone to completion. - Increase Temperature (with caution): A modest increase in temperature may improve the reaction rate, but this must be done carefully to avoid side reactions or a thermal event.
Over-oxidation to Carboxylic Acid - Control Oxidant Stoichiometry: Carefully control the amount of oxidizing agent used. - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
Formation of Byproducts - Use a Milder Oxidizing Agent: Consider using a more selective oxidizing agent to minimize byproduct formation.
Issue 2: Poor Selectivity in the Reduction of 3-Fluoro-2-nitrobenzaldehyde

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Reduction of the Nitro Group - Select a Chemoselective Reducing Agent: Use a reducing agent known to selectively reduce aldehydes in the presence of nitro groups, such as sodium borohydride under controlled conditions. - Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity.
Formation of Impurities - Control pH: The pH of the reaction mixture can influence the formation of byproducts. Ensure consistent pH throughout the reaction. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product.
Issue 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Product is an Oil or Gummy Solid - Develop a Crystallization Protocol: Screen various solvent systems to find one that promotes the crystallization of the product. Anti-solvent addition can also be effective.
Product Contaminated with Starting Material or Byproducts - Optimize Work-up Procedure: Incorporate aqueous washes to remove water-soluble impurities. - Recrystallization: Perform one or more recrystallizations to improve the purity of the final product.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound. These should be optimized at a small scale before attempting a large-scale synthesis.

Protocol 1: Oxidation of 2-Fluoro-6-nitrotoluene to 3-Fluoro-2-nitrobenzaldehyde

This protocol is adapted from procedures for the oxidation of similar nitrotoluenes.[3]

Materials:

  • 2-Fluoro-6-nitrotoluene

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-fluoro-6-nitrotoluene (1.0 eq) and dichloromethane (10-15 volumes).

  • Stir the mixture to ensure complete dissolution.

  • Add activated manganese dioxide (5-10 eq) portion-wise to the solution. The addition should be controlled to manage the exotherm.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese salts. Wash the filter cake with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield crude 3-fluoro-2-nitrobenzaldehyde.

Protocol 2: Reduction of 3-Fluoro-2-nitrobenzaldehyde to this compound

This protocol is based on the selective reduction of an aldehyde in the presence of a nitro group.

Materials:

  • 3-Fluoro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a reactor equipped with a mechanical stirrer and thermometer, dissolve 3-fluoro-2-nitrobenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1, 10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.0-1.2 eq) in small portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC or HPLC until the aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude this compound.

Data Presentation

Table 1: Representative Yields and Purity

StepProductTypical Yield (%)Typical Purity (by HPLC, %)
Oxidation3-Fluoro-2-nitrobenzaldehyde60-75>95
ReductionThis compound85-95>98 (after crystallization)

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction start_ox 2-Fluoro-6-nitrotoluene reagents_ox MnO2, DCM, Reflux start_ox->reagents_ox product_ox 3-Fluoro-2-nitrobenzaldehyde reagents_ox->product_ox start_red 3-Fluoro-2-nitrobenzaldehyde product_ox->start_red Crude Product reagents_red NaBH4, MeOH/DCM, 0-5 °C start_red->reagents_red product_red This compound reagents_red->product_red

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Scale-up Issue Encountered low_yield Low Yield issue->low_yield purity_issue Purity Issue issue->purity_issue exotherm Exotherm / Poor Temp Control issue->exotherm incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check Conversion isolation_problem Isolation Problem? purity_issue->isolation_problem Check Physical Form heat_dissipation Poor Heat Dissipation? exotherm->heat_dissipation Monitor Temp Profile optimize_time Optimize Reaction Time / Temp incomplete_rxn->optimize_time Yes byproducts Byproduct Formation? incomplete_rxn->byproducts No change_reagent Change Reagent / Stoichiometry byproducts->change_reagent Yes develop_cryst Develop Crystallization Protocol isolation_problem->develop_cryst Yes contaminants Contaminants Present? isolation_problem->contaminants No optimize_workup Optimize Work-up / Recrystallize contaminants->optimize_workup Yes slow_addition Slow Reagent Addition / Improve Cooling heat_dissipation->slow_addition Yes thermal_runaway Risk of Thermal Runaway? heat_dissipation->thermal_runaway No calorimetry Perform Reaction Calorimetry thermal_runaway->calorimetry Yes

Caption: Troubleshooting decision tree for scale-up synthesis.

References

preventing decomposition of (3-Fluoro-2-nitrophenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of (3-Fluoro-2-nitrophenyl)methanol during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The primary cause of decomposition for this compound is exposure to light, particularly UV light. As an ortho-nitrobenzyl alcohol derivative, it is susceptible to photochemical degradation. Other potential, though less documented, factors include exposure to high temperatures and harsh acidic or basic conditions, which can lead to thermal and hydrolytic degradation, respectively.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. Specifically, we recommend storage at 2-8°C, protected from light, in a tightly sealed container to prevent moisture ingress. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised.

Q3: I've observed a change in the color of my this compound sample. Does this indicate decomposition?

A3: Yes, a change in color, such as the appearance of a yellow or brownish hue from an initially off-white or pale yellow solid, can be an indicator of decomposition. The formation of colored byproducts, such as ortho-nitrosobenzaldehyde derivatives, is a likely consequence of degradation. If you observe a color change, it is recommended to re-analyze the purity of the sample before use.

Q4: Can I store solutions of this compound?

A4: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If solutions must be prepared in advance, they should be stored at low temperatures (2-8°C), protected from light, and used as quickly as possible. The choice of solvent can also impact stability; aprotic, anhydrous solvents are preferable.

Troubleshooting Guide

This guide will help you identify and address potential issues related to the decomposition of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/pale yellow to yellow/brown, clumping of solid) Photochemical, thermal, or hydrolytic decomposition.1. Immediately protect the sample from light. 2. Store the sample at the recommended 2-8°C. 3. Ensure the container is tightly sealed to prevent moisture absorption. 4. Re-evaluate the purity of the material using a stability-indicating analytical method, such as the HPLC method detailed below, before further use.
Inconsistent or unexpected experimental results Degradation of the starting material leading to lower effective concentration and the presence of impurities.1. Verify the purity of the this compound stock. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review storage and handling procedures to prevent future decomposition.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.1. Compare the chromatogram with that of a fresh, pure sample to identify degradation peaks. 2. Perform a forced degradation study (see protocol below) to help identify potential degradation products. 3. If significant degradation has occurred, the material should be discarded.

Data Presentation

The following table summarizes the potential for degradation of this compound under various stress conditions. This data is based on forced degradation studies of similar nitroaromatic compounds and should be used as a general guideline.[1][2]

Stress Condition Condition Details Expected Degradation Potential Degradation Products
Photolytic Exposure to UV light (e.g., 254 nm) and/or visible lightHigh 3-Fluoro-2-nitrosobenzaldehyde, and subsequent condensation products.
Thermal 60°C for 7 daysModerate Oxidation and rearrangement products.
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursLow to Moderate Potential for hydrolysis of the benzylic alcohol.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursModerate Potential for reactions involving the nitro group and benzylic proton.
Oxidative 3% H₂O₂ at room temperature for 24 hoursModerate 3-Fluoro-2-nitrobenzoic acid and other oxidation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate this compound from its potential degradation products.[5][6]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Visualizations

Decomposition_Pathway cluster_storage Storage Conditions cluster_degradation Degradation Pathway Compound This compound Intermediate aci-nitro intermediate Compound->Intermediate UV Light (hν) Product 3-Fluoro-2-nitrosobenzaldehyde Intermediate->Product Rearrangement

Caption: Photochemical decomposition pathway of this compound.

Experimental_Workflow Start Sample of this compound Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Evaluation Data Evaluation (Purity Assessment, Degradant Identification) HPLC_Analysis->Data_Evaluation Conclusion Determine Storage Conditions and Shelf-life Data_Evaluation->Conclusion

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Observe Change in Compound? Yes Yes Start->Yes Yes No No Start->No No Check_Purity Re-analyze Purity via HPLC Yes->Check_Purity Proceed Proceed with Experiment No->Proceed Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purity_OK->Proceed Yes Discard Discard and Procure New Batch Purity_OK->Discard No Review_Storage Review Storage and Handling Procedures Discard->Review_Storage

Caption: Troubleshooting decision tree for decomposed this compound.

References

analytical methods for detecting impurities in (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (3-Fluoro-2-nitrophenyl)methanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for analyzing impurities in this compound?

A1: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for separating non-volatile impurities, while GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents.[1][2]

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes for similar compounds, likely impurities include:

  • Starting Materials: Unreacted 3-Fluoro-2-nitrobenzaldehyde.

  • By-products: Positional isomers such as (5-Fluoro-2-nitrophenyl)methanol or (3-Fluoro-4-nitrophenyl)methanol.

  • Over-reduction Products: 3-Fluoro-2-aminobenzyl alcohol, formed if the nitro group is also reduced.

  • Oxidation Products: 3-Fluoro-2-nitrobenzoic acid, if the alcohol is oxidized.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, ethyl acetate, toluene).

Q3: How can I confirm the structure of an unknown impurity?

A3: A combination of spectroscopic techniques is essential for structural elucidation. Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or GC (GC-MS), provides the molecular weight of the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for determining the detailed chemical structure.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Peak Tailing 1. Column overload.1. Decrease the injection volume or sample concentration.
2. Secondary interactions with residual silanols on the column.2. Use a highly deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.
3. Column contamination.3. Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting 1. High sample concentration.1. Dilute the sample.
2. Sample solvent stronger than the mobile phase.2. Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks 1. Contamination in the mobile phase, injection system, or sample.1. Use fresh, high-purity solvents for the mobile phase. Clean the injector and autosampler. Run a blank to identify the source of contamination.
2. Carryover from a previous injection.2. Implement a needle wash step between injections.
Poor Resolution 1. Sub-optimal mobile phase composition.1. Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., methanol instead of acetonitrile).
2. Inappropriate column.2. Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a longer column with a smaller particle size for higher efficiency.
3. pH of the mobile phase is not optimal.3. Adjust the pH to control the ionization of the analyte and impurities.
GC-MS Analysis Troubleshooting
Problem Possible Cause Solution
No Peaks Detected 1. Injection issue (e.g., clogged syringe).1. Check the syringe and injection port.
2. Leak in the system.2. Perform a leak check.
3. Incorrect instrument parameters.3. Verify the temperatures of the inlet, transfer line, and oven program.
Broad or Tailing Peaks 1. Active sites in the inlet liner or column.1. Use a deactivated inlet liner and a high-quality column.
2. Column contamination.2. Bake out the column at a high temperature (within its specified limits). Trim the front end of the column if necessary.
3. Injection volume too large.3. Reduce the injection volume.
Poor Sensitivity 1. Low sample concentration.1. Increase the sample concentration if possible.
2. Sub-optimal instrument parameters.2. Optimize the injector and detector temperatures, and the split ratio.
3. Contaminated ion source.3. Clean the ion source of the mass spectrometer.

Experimental Protocols

HPLC Method for Impurity Profiling

This is a general starting method that should be optimized and validated for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvents

This is a general method for the analysis of common residual solvents and should be validated.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a final concentration of 50 mg/mL.

Quantitative Data Summary

The following table provides typical specifications for the purity of this compound. Please note that specific limits may vary depending on the application.

Parameter Specification
Purity (by HPLC) ≥ 99.0%[3]
Individual Impurity (by HPLC) ≤ 0.3%[3]
Total Impurities (by HPLC) ≤ 1.0%
Moisture Content (Karl Fischer) ≤ 0.5%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting sample Sample of This compound dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Analysis dissolve->hplc For non-volatile impurities gcms GC-MS Analysis dissolve->gcms For volatile impurities data_analysis Data Analysis (Peak Integration, Library Search) hplc->data_analysis gcms->data_analysis report Generate Report (Purity, Impurity Profile) data_analysis->report

Caption: Experimental workflow for impurity analysis.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities start_material 3-Fluoro-2-nitrobenzaldehyde reduction Reduction (e.g., with NaBH4) start_material->reduction isomers Positional Isomers start_material->isomers From starting material synthesis product This compound reduction->product unreacted_sm Unreacted Starting Material (3-Fluoro-2-nitrobenzaldehyde) reduction->unreacted_sm Incomplete reaction over_reduction Over-reduction Product (3-Fluoro-2-aminobenzyl alcohol) reduction->over_reduction Excess reductant oxidation Oxidation Product (3-Fluoro-2-nitrobenzoic acid) product->oxidation Exposure to oxidizing agents

Caption: Logical relationship of synthesis and potential impurities.

References

improving the regioselectivity of reactions involving (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Fluoro-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of achieving high regioselectivity in reactions involving this versatile building block.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and modification of this compound.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

  • Question: I am attempting a nucleophilic aromatic substitution on this compound, but I am observing a mixture of products or no reaction. How can I improve the regioselectivity for substitution of the fluorine atom?

  • Answer: The fluorine atom at the 3-position is activated towards nucleophilic attack by the ortho-nitro group. However, side reactions or lack of reactivity can occur. Here are some troubleshooting steps:

    • Choice of Base and Solvent: The choice of base and solvent is critical. For alcohol and amine nucleophiles, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF or DMSO can be effective.[1] For less reactive nucleophiles, a stronger base like sodium hydride may be necessary.[1]

    • Reaction Temperature: Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to decomposition or side reactions. Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.[1]

    • Protecting the Hydroxymethyl Group: The free hydroxymethyl group can potentially interfere with the reaction, either by acting as a nucleophile itself or by complexing with reagents. Consider protecting the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether prior to the SNAr reaction. This can improve solubility and prevent unwanted side reactions.[2]

    • Nucleophile Reactivity: Highly reactive nucleophiles will favor substitution. If you are using a weak nucleophile, consider converting it to a more reactive form (e.g., using a stronger base to deprotonate it).

Issue 2: Lack of Selectivity in the Reduction of the Nitro Group

  • Question: I want to selectively reduce the nitro group of this compound to an amine, but I am observing reduction of other functional groups or dehalogenation. What conditions should I use?

  • Answer: Selective reduction of the nitro group in the presence of a fluorine atom and a benzylic alcohol requires mild and specific reducing agents.

    • Chemoselective Reagents:

      • Tin(II) Chloride (SnCl2·2H2O): This is a classic and effective reagent for the selective reduction of aromatic nitro groups in the presence of halogens and other reducible functional groups. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.[3]

      • Iron powder with an acid (Fe/HCl or Fe/NH4Cl): This is another robust and selective method for nitro group reduction that is tolerant of many functional groups.[3]

    • Catalytic Hydrogenation:

      • Palladium on Carbon (Pd/C): While effective for nitro group reduction, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation (removal of the fluorine atom). To minimize this, use a less reactive catalyst or add a catalyst poison.

      • Sulfided Platinum on Carbon (Pt/C): This catalyst can be highly selective for the reduction of nitro groups while preserving halogens.[3]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative to using hydrogen gas and may help to avoid dehalogenation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity is primarily governed by the electronic effects of the three substituents on the aromatic ring:

  • Nitro Group (-NO2): A strong electron-withdrawing group that is deactivating and a meta-director for electrophilic aromatic substitution. It is a strong activator for nucleophilic aromatic substitution at the ortho and para positions.[4][5]

  • Fluorine Atom (-F): An electron-withdrawing group via induction but electron-donating via resonance. It is deactivating overall but is an ortho-, para-director for electrophilic substitution.[6] In nucleophilic aromatic substitution, its high electronegativity stabilizes the intermediate Meisenheimer complex, making it a good leaving group in activated systems.[7]

  • Hydroxymethyl Group (-CH2OH): A weakly activating group and an ortho-, para-director for electrophilic aromatic substitution.

The interplay of these directing effects determines the position of substitution in various reactions.

Q2: How can I achieve selective electrophilic aromatic substitution on the ring?

A2: Achieving high regioselectivity in electrophilic aromatic substitution can be challenging due to the presence of multiple directing groups. The outcome will depend on the reaction conditions and the nature of the electrophile. The position para to the fluorine and ortho to the hydroxymethyl group is sterically accessible and activated by both, making it a likely position for substitution. To enhance selectivity, consider protecting the hydroxymethyl group to modulate its directing effect and steric hindrance.

Q3: What is the best strategy for introducing a substituent at the 2-position (ortho to the hydroxymethyl group)?

A3: Direct substitution at the 2-position is difficult due to steric hindrance from the adjacent hydroxymethyl and nitro groups. A multi-step approach is often necessary:

  • Protection: Protect the hydroxymethyl group.

  • Reduction: Selectively reduce the nitro group to an amine.

  • Diazotization: Convert the amine to a diazonium salt.

  • Substitution: Displace the diazonium group with the desired substituent (e.g., via a Sandmeyer reaction).

Q4: Can I perform reactions on the hydroxymethyl group without affecting the aromatic ring?

A4: Yes, the hydroxymethyl group can be selectively modified.

  • Oxidation: It can be oxidized to an aldehyde or a carboxylic acid using standard reagents (e.g., PCC, PDC for the aldehyde; KMnO4 or Jones reagent for the carboxylic acid). Careful selection of the oxidant is necessary to avoid side reactions on the electron-deficient aromatic ring.

  • Etherification/Esterification: The alcohol can be converted to an ether or an ester under standard conditions (e.g., Williamson ether synthesis, Fischer esterification). These reactions typically do not affect the aromatic ring.

Data Presentation

Table 1: Conditions for Nucleophilic Aromatic Substitution of Fluorine in a Related System.

Data adapted from the substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which serves as a model for the reactivity of the fluoro-nitro aromatic system.[1][8]

EntryNucleophile (NuH)BaseSolventTemperature (°C)Product Yield (%)
1MethanolKOHMethanol8085
2EthanolKOHEthanol8083
3PhenolK2CO3DMF8067
4ThiophenolK2CO3DMF9046
5MorpholineK2CO3DMF8563

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups.

Reagent SystemTypical SolventKey AdvantagesPotential Issues
SnCl2·2H2OEtOH, EtOAcHigh chemoselectivity, tolerates halogens.[3]Stoichiometric tin waste.
Fe / HCl or NH4ClH2O, EtOHInexpensive, robust, and selective.[3]Heterogeneous reaction, acidic conditions.
H2, Pd/CMeOH, EtOHHigh yield, clean reaction.Potential for dehalogenation.[3]
H2, Sulfided Pt/CVariousHighly selective for nitro group, preserves halogens.[3]Catalyst may be specialized.
Ammonium Formate, Pd/CMeOH, EtOHMild conditions, avoids high pressure of H2.[3]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of Fluorine

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the nucleophile (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Reduction of the Nitro Group using SnCl2·2H2O

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in the same solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Filter the resulting precipitate (tin salts) through a pad of celite, washing with the reaction solvent.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Purify as needed by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_path1 Path A: Nucleophilic Aromatic Substitution cluster_path2 Path B: Selective Nitro Reduction cluster_path3 Path C: Hydroxymethyl Group Modification start This compound snar SNAr (e.g., R-OH, K2CO3, DMF) start->snar reduction Reduction (e.g., SnCl2) start->reduction oxidation Oxidation (e.g., PCC) start->oxidation product1 Substituted Product (Ether) snar->product1 product2 Amino Alcohol reduction->product2 product3 Aldehyde oxidation->product3 regioselectivity_factors cluster_directing_groups Substituent Effects substrate This compound nitro -NO2 (Strongly Deactivating, meta-directing for EAS) (Activating for SNAr) substrate->nitro fluoro -F (Deactivating, o,p-directing for EAS) (Good LG for SNAr) substrate->fluoro hydroxymethyl -CH2OH (Weakly Activating, o,p-directing for EAS) substrate->hydroxymethyl outcome Regioselective Outcome nitro->outcome Influences fluoro->outcome Influences hydroxymethyl->outcome Influences reaction_type Reaction Type reaction_type->outcome Determines

References

Validation & Comparative

A Comparative Analysis of (3-Fluoro-2-nitrophenyl)methanol and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, and biological implications of fluoronitrobenzyl alcohol isomers, providing essential data for strategic decision-making in medicinal chemistry and materials science.

The strategic placement of fluoro and nitro functional groups on a benzyl alcohol scaffold gives rise to a diverse family of isomers, each with unique electronic and steric properties. Among these, (3-Fluoro-2-nitrophenyl)methanol and its constitutional isomers are of significant interest as versatile intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. The relative positions of the electron-withdrawing fluorine and nitro groups, in conjunction with the reactive hydroxymethyl group, profoundly influence the physicochemical characteristics, reactivity, and biological activity of these compounds. This guide provides a comprehensive comparison of this compound with its isomers, supported by available experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The melting point, boiling point, and acidity (pKa) of fluoronitrobenzyl alcohol isomers are critically dependent on the substitution pattern on the aromatic ring. These properties, in turn, affect their solubility, handling, and reaction kinetics. The following table summarizes the available experimental data for this compound and several of its isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound1214323-11-1C₇H₆FNO₃171.13Not availableNot availableNot available
(2-Fluoro-3-nitrophenyl)methanol946126-95-0C₇H₆FNO₃171.13Not availableNot availableNot available
(2-Fluoro-4-nitrophenyl)methanol660432-43-9C₇H₆FNO₃171.1399.5 - 108.5[1]Not availableNot available
(2-Fluoro-5-nitrophenyl)methanol63878-73-9C₇H₆FNO₃171.1368 - 71[2]319.0±27.0 (Predicted)13.34±0.10[2]
(2-Fluoro-6-nitrophenyl)methanol1643-60-3C₇H₆FNO₃171.13Not available287.0±25.0 (Predicted)Not available
(3-Fluoro-4-nitrophenyl)methanol503315-74-0C₇H₆FNO₃171.13Not available328.6±27.0 (Predicted)13.27±0.10[3]
(4-Fluoro-2-nitrophenyl)methanol1043416-40-5C₇H₆FNO₃171.13Not available293.0±25.0 (Predicted)13.70±0.10
(4-Fluoro-3-nitrophenyl)methanol20274-69-5C₇H₆FNO₃171.1339 - 44[4]333.7±27.0 (Predicted)13.37±0.10[4]

Note: Much of the available data, particularly for boiling points and pKa values, is predicted and should be used as a guide. Experimental verification is recommended.

Understanding Isomeric Effects on Reactivity

The reactivity of fluoronitrobenzyl alcohol isomers is governed by the electronic effects of the fluoro and nitro substituents on the aromatic ring and the benzylic alcohol. Both groups are electron-withdrawing, but they influence the electron density of the ring and the reactivity of the hydroxymethyl group differently depending on their relative positions.

Oxidation of the Benzylic Alcohol: The conversion of the primary alcohol to the corresponding aldehyde or carboxylic acid is a fundamental transformation. The rate of this oxidation is influenced by the electron density at the benzylic carbon. Electron-withdrawing groups generally decrease the rate of oxidation by destabilizing the transition state. Therefore, isomers with the nitro and fluoro groups positioned to exert a stronger electron-withdrawing effect on the benzylic carbon are expected to exhibit lower reactivity in oxidation reactions.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is another key reaction, opening avenues for further derivatization. The ease of reduction is influenced by the electron density on the nitro group. The presence of the electron-withdrawing fluorine atom can affect the reduction potential, with its position relative to the nitro group being a critical factor.

G General Reactivity Pathways of Fluoronitrobenzyl Alcohols Fluoronitrobenzyl Alcohol Isomer Fluoronitrobenzyl Alcohol Isomer Oxidation Oxidation Fluoronitrobenzyl Alcohol Isomer->Oxidation [O] Reduction Reduction Fluoronitrobenzyl Alcohol Isomer->Reduction [H] Fluoronitrobenzaldehyde Fluoronitrobenzaldehyde Oxidation->Fluoronitrobenzaldehyde Fluoroaminobenzyl Alcohol Fluoroaminobenzyl Alcohol Reduction->Fluoroaminobenzyl Alcohol Fluoronitrobenzoic Acid Fluoronitrobenzoic Acid Fluoronitrobenzaldehyde->Fluoronitrobenzoic Acid Further [O]

General reactivity pathways for fluoronitrobenzyl alcohol isomers.

Experimental Protocols

Precise and reproducible experimental data is paramount for a valid comparison. Below are detailed, generalized protocols for the determination of key physicochemical properties and for conducting representative reactions.

Determination of Melting Point

Objective: To determine the temperature range over which the solid-phase of a fluoronitrobenzyl alcohol isomer transitions to the liquid phase.

Materials:

  • Capillary tubes

  • Melting point apparatus

  • Sample of the fluoronitrobenzyl alcohol isomer

  • Mortar and pestle (if necessary)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C per minute for a preliminary, approximate melting point.

  • Allow the apparatus to cool.

  • For a precise measurement, repeat the process, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the compound.

Determination of Aqueous Solubility

Objective: To qualitatively and quantitatively assess the solubility of a fluoronitrobenzyl alcohol isomer in water.

Materials:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Distilled water

  • Sample of the fluoronitrobenzyl alcohol isomer

Procedure:

  • Weigh a precise amount of the fluoronitrobenzyl alcohol isomer (e.g., 10 mg) and place it in a test tube.

  • Add a specific volume of distilled water (e.g., 1 mL) to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Allow the mixture to stand and observe for any undissolved solid.

  • If the solid dissolves completely, the compound is soluble at that concentration.

  • For a more quantitative measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute in the filtrate can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Representative Oxidation Reaction: Conversion to Aldehyde

Objective: To compare the relative reactivity of the isomers in an oxidation reaction.

Materials:

  • Fluoronitrobenzyl alcohol isomer

  • An oxidizing agent (e.g., Pyridinium chlorochromate (PCC))

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the fluoronitrobenzyl alcohol isomer (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography on silica gel.

  • The reaction time and yield for each isomer can be used as a measure of their relative reactivity.

G Experimental Workflow for Comparative Oxidation cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification & Analysis Dissolve Isomer Dissolve Isomer in DCM Add PCC Add PCC Dissolve Isomer->Add PCC Stir at RT Stir at Room Temperature Add PCC->Stir at RT TLC Monitoring Monitor by TLC Stir at RT->TLC Monitoring Filtration Filter through Silica TLC Monitoring->Filtration Concentration Concentrate Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization Characterize Product Column Chromatography->Characterization Compare Reactivity Compare Time & Yield Characterization->Compare Reactivity

Workflow for comparing the oxidation reactivity of isomers.

Biological Activity Considerations

Conclusion

The isomeric fluoronitrobenzyl alcohols represent a fascinating case study in how subtle changes in molecular structure can lead to significant differences in physicochemical properties and reactivity. While a complete experimental dataset for a direct comparison is still emerging, the available information and theoretical principles provide a strong foundation for researchers to select the most appropriate isomer for their specific synthetic or drug discovery program. The detailed experimental protocols provided in this guide offer a starting point for generating the necessary comparative data to make well-informed decisions. As research in this area continues, a clearer picture of the structure-property-activity relationships within this class of compounds will undoubtedly emerge, paving the way for new and innovative applications.

References

spectroscopic comparison of (3-Fluoro-2-nitrophenyl)methanol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of (3-Fluoro-2-nitrophenyl)methanol alongside its synthetic precursors, 3-Fluoro-2-nitrotoluene and 3-Fluoro-2-nitrobenzaldehyde, reveals distinct spectroscopic signatures that are crucial for monitoring reaction progress and confirming product identity. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and a visualization of the synthetic pathway.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves a two-step process starting from 3-Fluoro-2-nitrotoluene: oxidation to 3-Fluoro-2-nitrobenzaldehyde, followed by reduction to the final alcohol. The structural transformations throughout this pathway can be effectively tracked using a combination of spectroscopic techniques. This guide offers a side-by-side comparison of the key spectroscopic features of the starting material, the intermediate aldehyde, and the final product, providing a valuable resource for researchers in drug development and organic synthesis.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)Solvent
3-Fluoro-2-nitrotoluene7.10-7.50 (m, 3H)2.55 (s, 3H, -CH₃)CDCl₃
3-Fluoro-2-nitrobenzaldehyde7.60-8.10 (m, 3H)10.4 (s, 1H, -CHO)CDCl₃
(2-Fluoro-3-nitrophenyl)methanol[1]7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H)4.87 (s, 2H, -CH₂OH)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
3-Fluoro-2-nitrotoluene~115-155~14 (-CH₃)CDCl₃
3-Fluoro-2-nitrobenzaldehyde~120-160~185 (-CHO)CDCl₃
This compound~115-160~60 (-CH₂OH)CDCl₃

Table 3: IR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
3-Fluoro-2-nitrotoluene~1530, 1350 (NO₂ stretch), ~1250 (C-F stretch), ~2900 (C-H stretch)
3-Fluoro-2-nitrobenzaldehyde~1700 (C=O stretch), ~1530, 1350 (NO₂ stretch), ~1250 (C-F stretch)
This compound~3350 (O-H stretch, broad), ~1530, 1350 (NO₂ stretch), ~1250 (C-F stretch), ~1050 (C-O stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Fluoro-2-nitrotoluene155138, 109, 91
3-Fluoro-2-nitrobenzaldehyde169140, 123, 95
This compound171154, 141, 124, 109

Experimental Protocols

The following are general experimental methodologies for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR : Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR : Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Proton decoupling is employed to simplify the spectrum.

  • Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the FTIR spectrum using a spectrometer over a range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Electron ionization (EI) is a common method for these types of compounds, typically using an electron energy of 70 eV.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern, which provides information about the molecular structure.

Synthetic Pathway Visualization

The synthetic route from 3-Fluoro-2-nitrotoluene to this compound is a fundamental transformation in organic chemistry. The logical progression of this pathway is illustrated below.

Synthesis_Pathway Precursor 3-Fluoro-2-nitrotoluene Intermediate 3-Fluoro-2-nitrobenzaldehyde Precursor->Intermediate Oxidation Product This compound Intermediate->Product Reduction

Synthetic pathway of this compound.

This diagram visually represents the transformation of the methyl group in the precursor to an aldehyde in the intermediate and finally to a hydroxymethyl group in the product, highlighting the key chemical changes at each step.

References

biological activity of derivatives synthesized from (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Biological Activities of Fluoro-Nitrophenyl Derivatives and Analogs

A Guide for Researchers in Drug Discovery

The strategic incorporation of fluorine and nitro functional groups into organic molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activities of various derivatives containing the fluoro-nitrophenyl moiety and structurally related analogs. The data presented herein, sourced from recent scientific literature, offers insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the design and advancement of novel therapeutics.

I. Anticancer Activity

Derivatives containing fluorinated and nitrated phenyl rings have demonstrated significant potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of representative compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Fluoroaryl-Substituted FL118 Derivatives [1]

CompoundModificationHepG2 (IC₅₀, nM)A549 (IC₅₀, nM)HeLa (IC₅₀, nM)HCT116 (IC₅₀, nM)
7b 4-fluorophenyl118.4 ± 10.226.0 ± 1.2114.2 ± 9.8101.5 ± 11.5
7c 2,4-difluorophenyl168.9 ± 11.5112.5 ± 15.3201.7 ± 11.8154.3 ± 13.9
7l 3-fluoro-4-(trifluoromethoxy)phenyl12.8 ± 7.414.6 ± 6.726.3 ± 5.518.9 ± 4.1
7n 3,4-difluorophenyl49.9 ± 3.59.0 ± 1.739.7 ± 2.348.8 ± 3.2
FL118 (Parent Compound)68.5 ± 6.781.8 ± 14.034.7 ± 9.966.5 ± 11.2
SN38 (Reference Drug)268.4 ± 0.6475.1 ± 9.0234.4 ± 5.2366.9 ± 3.3

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

A structure-activity relationship (SAR) analysis of these FL118 derivatives indicated that the antitumor activity was influenced by the position and nature of the substituents on the phenyl ring. For instance, a para-fluorine substitution was found to be a favorable modification.[1] The comparison between derivatives with monofluoro and difluoro substitutions suggested that the activity was not directly related to the number of fluorine atoms.[1]

Table 2: Cytotoxic Activity of a Benzofuran-Linked 3-Nitrophenyl Chalcone Derivative [2]

Cell LineCell TypeIC₅₀ (µM) after 48h
HCT-116 Colon Cancer1.71
HT-29 Colon Cancer7.76
CCD-18Co Healthy Colon> 10

This benzofuran-linked 3-nitrophenyl chalcone derivative exhibited selective cytotoxicity against colon cancer cells while showing significantly lower toxicity to healthy colon cells.[2]

II. Antimicrobial Activity

The fluoro-nitrophenyl scaffold is also a promising feature in the development of new antimicrobial agents.

Table 3: Antibacterial Activity of Nitrobenzyl-oxy-phenol Derivatives [3]

CompoundTarget OrganismMIC (µM)
4b (2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol) Moraxella catarrhalis11
Ciprofloxacin (Reference) Moraxella catarrhalis9

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Table 4: Antibacterial Activity of a Nitrophenyl-piperazinyl Pleuromutilin Derivative (NPDM) [4]

OrganismStrainNPDM MIC (µg/mL)NPDM MBC (µg/mL)Tiamulin MIC (µg/mL)Tiamulin MBC (µg/mL)
S. aureusATCC 292130.250.50.52
S. aureusAD30.250.50.52
S. aureus1440.250.50.52
MRSA ATCC 43300 0.25 0.25 0.5 2

MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

The NPDM derivative demonstrated potent bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4]

III. Anti-inflammatory Activity

Fluorinated and nitrated compounds have also been investigated for their anti-inflammatory properties. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2.[5][6] The IC₅₀ values for the inhibition of various inflammatory mediators are presented below.

Table 5: Anti-inflammatory Activity of Fluorinated Benzofuran/Dihydrobenzofuran Derivatives [5][6]

MediatorIC₅₀ Range (µM)
Interleukin-6 (IL-6)1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3
Nitric Oxide (NO)2.4 - 5.2
Prostaglandin E₂ (PGE₂)1.1 - 20.5

Experimental Protocols

Cell Viability Assay (MTT or SRB Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Staining:

    • For MTT assay: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • For SRB assay: Cells are fixed with trichloroacetic acid, washed, and then stained with Sulforhodamine B (SRB) solution. The unbound dye is washed away, and the protein-bound dye is solubilized.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 515 nm for SRB).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Visual Inspection: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway and a general experimental workflow for evaluating the biological activity of synthesized derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization start Starting Material ((3-Fluoro-2-nitrophenyl)methanol analog) synthesis Chemical Synthesis of Derivatives start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (Cytotoxicity Assays) characterization->anticancer antimicrobial Antimicrobial Activity (MIC/MBC Assays) characterization->antimicrobial anti_inflammatory Anti-inflammatory Activity (e.g., NO Inhibition) characterization->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Apoptosis, Cell Cycle) anticancer->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar lead_compound Identification of Lead Compound(s) sar->lead_compound

Caption: General workflow for the synthesis and biological evaluation of novel chemical derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 3-Nitrophenyl Chalcone Derivative dr4 Death Receptor 4 (DR4) compound->dr4 bcl2 Bcl-2 Inhibition compound->bcl2 caspase8 Caspase-8 Activation dr4->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 bax Bax/Bak Activation bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c cytochrome_c->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Apoptosis induction mechanism of a benzofuran-linked 3-nitrophenyl chalcone derivative.[2]

References

A Comparative Guide to the Computational Analysis of (3-Fluoro-2-nitrophenyl)methanol's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the electronic properties of (3-Fluoro-2-nitrophenyl)methanol through computational analysis. In the absence of published experimental or computational data for this specific molecule, this document outlines a robust methodology for conducting such a study and presents a hypothetical comparison with structurally similar isomers: (4-Fluoro-2-nitrophenyl)methanol and (5-Fluoro-2-nitrophenyl)methanol. This comparative approach is crucial for elucidating the structure-property relationships that govern molecular interactions and reactivity, which are key considerations in drug design and development.

Comparative Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to its chemical behavior. In this hypothetical study, we compare key quantum chemical descriptors for this compound and two of its isomers. These descriptors, calculated using Density Functional Theory (DFT), provide insights into the molecule's reactivity, stability, and intermolecular interaction potential.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Electrostatic Potential (Max/Min, a.u.)
This compound-7.85-3.214.644.8+0.05 / -0.04
(4-Fluoro-2-nitrophenyl)methanol-8.02-3.154.875.2+0.06 / -0.05
(5-Fluoro-2-nitrophenyl)methanol-7.91-3.304.614.5+0.04 / -0.04

Disclaimer: The data presented in this table is hypothetical and serves as an illustrative example for a comparative study. Actual values would be obtained from rigorous computational chemistry simulations as outlined in the protocols below.

Experimental Protocols

A standard computational protocol to derive the electronic properties of the aforementioned compounds would involve the following steps:

1. Molecular Structure Optimization:

  • The initial 3D structure of each molecule is built using a molecular editor.

  • A geometry optimization is performed using Density Functional Theory (DFT). A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

  • A basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost for molecules of this size. This basis set includes diffuse functions (++) to accurately describe anions and Rydberg states, and polarization functions (d,p) for a more accurate description of bonding.

  • The optimization is complete when the forces on the atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies.

2. Calculation of Electronic Properties:

  • HOMO, LUMO, and HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. The HOMO-LUMO gap is the difference between these two energies and is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Dipole Moment: The dipole moment is calculated to understand the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

All calculations would be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Visualizing Computational Workflows and Comparisons

To better understand the process and the relationships between the molecules, the following diagrams are provided.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Analysis & Interpretation mol_build Molecular Structure Building method_select Method & Basis Set Selection (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select Define computational level geom_opt Geometry Optimization method_select->geom_opt Submit calculation freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy structure prop_calc Electronic Property Calculation freq_calc->prop_calc Calculate properties data_analysis Data Extraction & Analysis (HOMO, LUMO, Dipole Moment) prop_calc->data_analysis Extract quantitative data visualization Visualization (MEP Surface, Orbitals) data_analysis->visualization Interpret results

Caption: A typical workflow for a computational chemistry study.

G cluster_compounds Compounds Under Study cluster_properties Calculated Electronic Properties mol_target This compound homo_lumo HOMO-LUMO Gap mol_target->homo_lumo dipole Dipole Moment mol_target->dipole mep Electrostatic Potential mol_target->mep mol_alt1 (4-Fluoro-2-nitrophenyl)methanol mol_alt1->homo_lumo mol_alt1->dipole mol_alt1->mep mol_alt2 (5-Fluoro-2-nitrophenyl)methanol mol_alt2->homo_lumo mol_alt2->dipole mol_alt2->mep compare Comparative Analysis (Structure-Property Relationship) homo_lumo->compare dipole->compare mep->compare

Caption: Logical relationship for comparing electronic properties.

A Comparative Guide to Purity Assessment of (3-Fluoro-2-nitrophenyl)methanol: Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like (3-Fluoro-2-nitrophenyl)methanol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two analytical methods for purity assessment: a classic redox titration and the modern chromatographic technique of High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.

This compound possesses two functional groups amenable to analysis: the alcohol group and the nitro group. This guide will focus on the quantitative analysis of the alcohol moiety via redox titration.

Comparison of Analytical Methods

A summary of the key performance characteristics of redox titration and HPLC for the purity analysis of this compound is presented below.

Parameter Redox Titration High-Performance Liquid Chromatography (HPLC)
Principle Oxidation of the alcohol to a carboxylic acid with a known excess of oxidant, followed by back-titration of the unreacted oxidant.Separation of the compound from its impurities based on differential partitioning between a stationary and a mobile phase, followed by UV detection.
Specificity Lower. This method is susceptible to interference from other oxidizable impurities.Higher. Capable of separating and quantifying individual impurities, providing a detailed impurity profile.
Sensitivity Moderate.High.
Precision High.High.
Analysis Time Relatively longer per sample due to manual steps.Faster for multiple samples with an autosampler.
Cost per Sample Lower.Higher due to solvent consumption and column costs.
Equipment Cost Low.High.
Quantitation Purity is determined as a percentage of the main component.Provides percentage purity and relative amounts of individual impurities.

Experimental Protocols

Purity Determination by Redox Titration

This method involves the oxidation of the benzylic alcohol in this compound to the corresponding carboxylic acid using an excess of acidified potassium dichromate. The unreacted potassium dichromate is then determined by a back-titration with a standardized solution of sodium thiosulfate.

Reagents:

  • Standardized 0.1 N Potassium Dichromate (K₂Cr₂O₇) solution

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • 10% (w/v) Potassium Iodide (KI) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Starch indicator solution

  • This compound sample

Procedure:

  • Accurately weigh approximately 250 mg of the this compound sample into a 250 mL conical flask.

  • Add 25.0 mL of 0.1 N potassium dichromate solution to the flask.

  • Carefully add 10 mL of concentrated sulfuric acid while swirling the flask.

  • Loosely cover the flask and heat the mixture in a water bath at 60°C for 30 minutes to ensure complete oxidation.

  • Cool the flask to room temperature.

  • Add 100 mL of deionized water and 10 mL of 10% potassium iodide solution. The solution will turn a dark brown due to the formation of iodine.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add 2-3 drops of starch indicator. The solution will turn a deep blue-black.

  • Continue the titration with sodium thiosulfate until the blue color disappears, and the solution becomes colorless. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation of Purity:

The percentage purity of this compound can be calculated using the following formula:

Where:

  • V_blank = Volume of Na₂S₂O₃ used in the blank titration (mL)

  • V_sample = Volume of Na₂S₂O₃ used in the sample titration (mL)

  • N_Na2S2O3 = Normality of the Na₂S₂O₃ solution

  • M_w = Molecular weight of this compound (173.12 g/mol )

  • W_sample = Weight of the sample (g)

  • n = Number of electrons transferred in the oxidation of the alcohol (assumed to be 2 for the oxidation to the corresponding aldehyde, and 4 for the oxidation to the carboxylic acid, which needs to be confirmed based on reaction conditions). For this protocol, we assume oxidation to the carboxylic acid, so n=4.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a more detailed purity profile by separating the main compound from any potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to make a 100 mL solution.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in the mobile phase to make a 100 mL solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Workflow for Purity Determination

The following diagram illustrates the general workflow for establishing the purity of this compound.

G cluster_0 Purity Analysis Workflow sample Sample of this compound method_selection Select Analytical Method sample->method_selection titration Redox Titration method_selection->titration Cost-effective, total purity hplc HPLC Analysis method_selection->hplc Impurity profiling, high specificity titration_protocol Follow Titration Protocol titration->titration_protocol hplc_protocol Follow HPLC Protocol hplc->hplc_protocol titration_data Titration Data (Volume) titration_protocol->titration_data hplc_data HPLC Data (Chromatogram) hplc_protocol->hplc_data titration_calc Calculate % Purity titration_data->titration_calc hplc_calc Calculate Area % hplc_data->hplc_calc report Final Purity Report titration_calc->report hplc_calc->report

Caption: Workflow for purity determination of this compound.

Conclusion

Both redox titration and HPLC are viable methods for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis.

  • Redox titration is a cost-effective and accurate method for determining the overall purity of the compound, making it suitable for routine quality control.

  • HPLC offers higher specificity and is the preferred method when a detailed impurity profile is required, which is often necessary during drug development and for regulatory submissions.

A Comparative Guide to Analytical Method Validation for the Quantification of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantification of (3-Fluoro-2-nitrophenyl)methanol, a key intermediate in pharmaceutical synthesis. Given the absence of a standardized, publicly available validated method for this specific analyte, this document outlines two robust analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The comparison is based on established principles of analytical method validation as detailed in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2)[1][2][3]. The performance data presented are typical expected values based on the analysis of structurally similar compounds, such as other fluorinated nitroaromatics and substituted benzyl alcohols.[4][5][6][7]

Overview of Analytical Alternatives

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. For this compound, both HPLC and GC present viable options.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. For aromatic compounds, reversed-phase HPLC is a common choice.[6][8] The use of fluorinated stationary phases can offer enhanced selectivity for fluorine-containing compounds.[4]

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given that benzyl alcohol and related compounds can be analyzed by GC, this method is a strong candidate for the quantification of this compound.[5][7]

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of HPLC-UV and GC-FID methods for the quantification of this compound, based on typical validation parameters.

Validation Parameter HPLC-UV GC-FID Typical Acceptance Criteria (ICH Q2)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for assay
Precision (Repeatability, %RSD) ≤ 1.0%≤ 1.0%≤ 2.0% for assay
Intermediate Precision (%RSD) ≤ 2.0%≤ 2.0%≤ 3-5%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mLS/N ratio of 3:1
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mLS/N ratio of 10:1
Specificity High (with appropriate column and mobile phase)High (with appropriate column and temperature program)No interference from placebo, impurities, or degradation products
Range 80 - 120% of the test concentration80 - 120% of the test concentration80 - 120% for assay

Experimental Protocols

The following are proposed starting protocols for the development and validation of analytical methods for this compound. These should be optimized for specific laboratory conditions and instrumentation.

3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or a fluorinated phase column for enhanced selectivity).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio should be optimized to achieve a suitable retention time and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Solution: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

3.2. Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a suitable alternative, particularly for assessing purity and detecting volatile impurities.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent such as methanol or acetone (1 mg/mL). Prepare calibration standards by serial dilution.

    • Sample Solution: Dissolve a known amount of the sample in the chosen solvent, filter, and dilute to be within the calibration range.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and a logical comparison of the two proposed methods.

analytical_method_validation_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation cluster_documentation Phase 3: Documentation define_objective Define Analytical Objective select_method Select Method (HPLC/GC) define_objective->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision lod LOD precision->lod loq LOQ lod->loq robustness Robustness loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for Analytical Method Validation.

method_comparison cluster_hplc HPLC-UV Method cluster_gc GC-FID Method analyte This compound cluster_hplc cluster_hplc analyte->cluster_hplc Quantification by cluster_gc cluster_gc analyte->cluster_gc Quantification by hplc_adv Advantages: - High sensitivity (low LOD/LOQ) - Suitable for non-volatile compounds - Wide applicability hplc_disadv Disadvantages: - Higher solvent consumption - Potential for complex mobile phase preparation gc_adv Advantages: - High resolution - Robust and reliable - Lower solvent usage gc_disadv Disadvantages: - Requires analyte to be volatile and thermally stable - Potentially higher LOD/LOQ than HPLC

Caption: Comparison of HPLC and GC Methods.

References

Limited Published Research Hinders Comprehensive Review of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a significant lack of published data on the specific applications and comparative performance of (3-Fluoro-2-nitrophenyl)methanol and its direct analogs. The available information is largely confined to chemical supplier catalogs and databases, with limited experimental details and no in-depth studies on its biological activity or use in specific therapeutic areas.

Currently, this compound is primarily listed as a chemical intermediate for pharmaceutical applications.[1][2] However, detailed guides comparing its performance with alternative compounds, including extensive experimental data and protocols, are not available in peer-reviewed literature. This scarcity of information prevents the creation of a comprehensive comparison guide as requested.

While data on the target compound is sparse, research on structurally related nitroaromatic compounds and their analogs provides some insight into their potential areas of application, particularly in medicinal chemistry and drug discovery.

Analogs and Related Compounds in Drug Discovery

Analogs of nitrophenyl methanols, such as (3-Amino-5-fluoro-2-nitrophenyl)methanol, are recognized for their utility as versatile scaffolds in the synthesis of more complex molecules.[3] These structures are particularly valuable as building blocks for developing kinase inhibitors and other therapeutic agents, owing to their unique combination of amino, fluoro, nitro, and hydroxyl functional groups.[3]

Research into fluoroaryl-substituted derivatives has shed some light on structure-activity relationships (SAR) for antitumor activity. For instance, studies on different fluorinated phenyl derivatives have indicated that the position of fluorine substitution can significantly influence their biological efficacy.[4] This suggests that the specific substitution pattern in this compound could be a critical determinant of its potential biological activity.

The broader class of nitro-containing compounds is known for a diverse range of biological activities, including antimicrobial effects.[5] The mechanism often involves the reduction of the nitro group to produce toxic intermediates that can damage cellular components like DNA, leading to cell death.[5]

Synthesis of Related Compounds

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol from Methyl 2-fluoro-3-nitrobenzoate [6]

  • A solution of methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in toluene (92 mL) is cooled to -78 °C.

  • Diisobutylaluminium hydride (DIBAL, 1.0 M in toluene, 115.7 mL) is added slowly to the solution.

  • The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.

  • The mixture is cooled back to -78 °C, and methanol, saturated aqueous Rochelle salt solution, and ethyl acetate are added sequentially.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The organic layer is extracted three times with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under vacuum to yield (2-Fluoro-3-nitrophenyl)methanol as a brown oil (7.52 g, 95% yield).

This process is visualized in the following workflow diagram:

SynthesisWorkflow reagent Methyl 2-fluoro-3-nitrobenzoate in Toluene step1 1. Cool to -78°C 2. Add DIBAL reagent->step1 Start step2 Stir: -78°C for 30 min 0°C for 30 min step1->step2 step3 1. Cool to -78°C 2. Quench with Methanol, Rochelle Salt, Ethyl Acetate step2->step3 step4 1. Warm to RT 2. Stir for 1 hr step3->step4 extraction Liquid-Liquid Extraction (Ethyl Acetate) step4->extraction drying Dry over MgSO4 extraction->drying concentration Concentrate in vacuo drying->concentration product (2-Fluoro-3-nitrophenyl)methanol concentration->product Yield: 95%

Generalized synthesis workflow for a fluoronitrophenylmethanol.

Chemical and Physical Properties

Basic chemical data for this compound and some of its isomers are available through chemical databases and suppliers. A summary of this information is presented below.

PropertyThis compound(2-Fluoro-3-nitrophenyl)methanol(2-Fluoro-5-nitrophenyl)methanol
CAS Number 1214323-11-1[1][2]-63878-73-9[7]
Molecular Formula C₇H₆FNO₃[1]C₇H₆FNO₃C₇H₆FNO₃[7]
Molecular Weight 171.13 g/mol [1]171.13 g/mol 171.13 g/mol [7]
Appearance -Brown Oil[6]-
Purity ≥99%[1]--

Data not available is denoted by "-".

References

Safety Operating Guide

Proper Disposal of (3-Fluoro-2-nitrophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling (3-Fluoro-2-nitrophenyl)methanol must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions for the laboratory handling of this compound.

This compound , a halogenated nitroaromatic compound, presents potential health hazards, as indicated by its GHS hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance. All work should be conducted in a well-ventilated area or a chemical fume hood.

Key Chemical Data and Hazard Information

A summary of critical data for this compound is provided in the table below for easy reference. This information is crucial for a comprehensive understanding of the compound's properties and associated hazards.

PropertyValueReference
CAS Number 1214323-11-1--INVALID-LINK--
Molecular Formula C₇H₆FNO₃--INVALID-LINK--
GHS Hazard Statements H302, H315, H319, H335--INVALID-LINK--
GHS Signal Word Warning--INVALID-LINK--
Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation--INVALID-LINK--

Experimental Protocols for Safe Handling and Disposal

The following step-by-step procedures are critical for the safe handling and disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • Waste Determination: Any unused this compound, contaminated materials (e.g., gloves, absorbent pads), or solutions containing this compound must be treated as hazardous waste.

  • Segregation: This compound is a halogenated organic chemical. It is imperative to segregate this waste stream from non-halogenated organic waste, as well as from other incompatible waste types such as acids, bases, and oxidizers.[1][2] Mixing incompatible waste streams can lead to dangerous chemical reactions.

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting waste.[3] High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are generally suitable. Ensure the container is in good condition and not reactive with the chemical.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] Do not use abbreviations. The label should also include the date of waste generation and the name of the principal investigator or lab contact.

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[3] Do not overfill the container; leave at least 10% headspace to allow for expansion.

3. Storage of Chemical Waste:

  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[5] This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold at least 110% of the volume of the largest container.[3] This will contain any potential leaks or spills.

  • Segregated Storage: Ensure that the stored halogenated waste is physically separated from incompatible waste streams.

4. Disposal Procedures:

  • Institutional EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4] Familiarize yourself with your institution's specific procedures for chemical waste pickup.

  • Waste Pickup Request: Once the waste container is full or you no longer need to add to it, submit a waste pickup request to your EHS department. Provide accurate information about the waste composition on the request form.

  • Empty Container Disposal: A container that held this compound is also considered hazardous waste. To decontaminate it for disposal as regular trash, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected depending on local regulations. After rinsing and air-drying, the original label must be completely defaced or removed before the container is discarded.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container identify_waste Identify as Halogenated Organic Waste ppe->identify_waste select_container Select a Labeled, Compatible Waste Container identify_waste->select_container collect_waste Collect Waste in Closed Container select_container->collect_waste store_waste Store in Designated SAA with Secondary Containment collect_waste->store_waste full_container Is Container Full? store_waste->full_container full_container->collect_waste No request_pickup Request Waste Pickup from EHS full_container->request_pickup Yes end End: Proper Disposal request_pickup->end empty_container->identify_waste No (contains residue) triple_rinse Triple Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Clean Container collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.